molecular formula C13H16O5 B7994503 Ethyl 3-ethoxy-4-methoxybenzoylformate

Ethyl 3-ethoxy-4-methoxybenzoylformate

Cat. No.: B7994503
M. Wt: 252.26 g/mol
InChI Key: HOHWDBYXCMANOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-ethoxy-4-methoxybenzoylformate is a high-value aromatic α-ketoester derivative intended for research and development use. Compounds of this structural class are primarily employed as critical synthetic intermediates in organic synthesis, particularly in the pharmaceutical sector for constructing complex active molecules. The presence of both ethoxy and methoxy substituents on the phenyl ring fine-tunes the electronic properties of the molecule, making it a versatile precursor for further functionalization. This compound serves as a key building block in medicinal chemistry. Related alkoxy-substituted benzoates and benzoylformates are documented as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, structurally similar compounds are used in the synthesis of therapeutics such as Repaglinide, a medication for diabetes , and Apremilast, a treatment for psoriasis and psoriatic arthritis . Its functional groups allow it to participate in various transformations, including hydrolysis, reduction, and nucleophilic addition at the reactive keto-ester moiety, facilitating the construction of more complex molecular architectures. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-4-17-11-8-9(6-7-10(11)16-3)12(14)13(15)18-5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHWDBYXCMANOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 3-ethoxy-4-methoxybenzoylformate: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Ethyl 3-ethoxy-4-methoxybenzoylformate , a specialized intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors.

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is an


-keto ester widely utilized as a pharmacophore building block in medicinal chemistry. Its structural core—the 3-ethoxy-4-methoxyphenyl ring—is the defining lipophilic anchor for several FDA-approved PDE4 inhibitors, including Apremilast  (Otezla®).

This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis via Friedel-Crafts acylation, and its critical role as a precursor for chiral


-hydroxy acids (mandelates) and heterocyclic scaffolds.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a dialkoxy-substituted benzene ring coupled to an ethyl glyoxylate moiety. The distinct electronic environment created by the meta-ethoxy and para-methoxy groups directs electrophilic aromatic substitution and influences the binding affinity of derived APIs.

PropertyData
IUPAC Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
CAS Registry Number 1443354-61-7
Molecular Formula C

H

O

Molecular Weight 238.24 g/mol
SMILES CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC
Functional Groups

-Keto ester, Aryl ether (ethoxy/methoxy)
Physical State Viscous yellow oil or low-melting solid (approx. mp 45–55°C based on analogs)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water
Structural Pharmacophore Insight

The 3-ethoxy-4-methoxy substitution pattern is critical for PDE4 selectivity. In the binding pocket of the PDE4 enzyme, this dialkoxyphenyl moiety occupies a hydrophobic clamp (the "Q-pocket"), forming essential van der Waals interactions that dictate potency.

Synthetic Routes & Methodology

The most robust industrial route involves the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene (ethyl vanillin ether). This method is preferred over oxidation of acetophenones due to higher atom economy and regioselectivity.

Protocol: Friedel-Crafts Acylation

Reaction: 1-ethoxy-2-methoxybenzene + Ethyl oxalyl chloride


 Product
Reagents & Materials
  • Substrate: 1-Ethoxy-2-methoxybenzene (1.0 equiv)

  • Acylating Agent: Ethyl oxalyl chloride (1.2 equiv)

  • Lewis Acid: Aluminum Chloride (AlCl

    
    ) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck flask under N

    
     atmosphere, dissolve 1-ethoxy-2-methoxybenzene in anhydrous DCM. Cool the solution to 0°C.
    
  • Lewis Acid Addition: Add AlCl

    
     portion-wise over 20 minutes. Ensure the internal temperature remains <5°C to prevent polymerization.
    
  • Acylation: Add ethyl oxalyl chloride dropwise via an addition funnel. The solution will turn dark red/brown, indicating the formation of the acylium ion complex.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting ether.

  • Quenching: Pour the reaction mixture slowly into an ice/HCl slurry (1M HCl) to hydrolyze the aluminum complex. Caution: Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine organics, wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to yield the pale yellow solid/oil.

SynthesisPath Start 1-Ethoxy-2-methoxybenzene Complex Acylium-AlCl3 Complex (Intermediate) Start->Complex AlCl3, DCM, 0°C Reagent Ethyl Oxalyl Chloride (Cl-CO-COOEt) Reagent->Complex Product Ethyl 3-ethoxy-4-methoxybenzoylformate Complex->Product Hydrolysis (HCl/Ice)

Figure 1: Friedel-Crafts synthesis pathway for the target benzoylformate.

Chemical Reactivity & Transformations[4]

The


-keto ester functionality makes this compound a versatile "linchpin" intermediate. It undergoes three primary transformations utilized in drug synthesis.
A. Asymmetric Reduction (Synthesis of Chiral Mandelates)

The keto group can be stereoselectively reduced to form Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate .

  • Reagent: Ru-BINAP catalyst (Chemical) or Ketoreductase (KRED) enzymes (Biocatalytic).

  • Significance: Chiral mandelates are direct precursors to semi-synthetic penicillins and PDE4 inhibitors requiring a chiral benzylic alcohol.

B. Hydrolysis

Under basic conditions (LiOH/THF), the ethyl ester is hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid .

  • Use: This acid can be coupled with amines to form

    
    -keto amides, which are potent transition-state inhibitors for various proteases.
    
C. Condensation / Heterocycle Formation

Reaction with hydrazines or diamines yields diazinone or quinoxaline derivatives.

  • Example: Condensation with o-phenylenediamine yields a quinoxalinone scaffold, often screened for kinase inhibition.

Reactivity Center Ethyl 3-ethoxy-4-methoxybenzoylformate Mandelate Ethyl 3-ethoxy-4-methoxymandelate (Chiral Alcohol) Center->Mandelate Asymmetric Reduction (Ru-BINAP or KRED) Acid 3-Ethoxy-4-methoxybenzoylformic Acid Center->Acid Hydrolysis (LiOH, THF/H2O) Heterocycle Quinoxalinone Derivatives Center->Heterocycle Condensation (Diamines/Hydrazines)

Figure 2: Primary reactivity profile and downstream synthetic applications.

Application Case Study: PDE4 Inhibitor Development

Context: The "Dialkoxy" Pharmacophore

The 3-ethoxy-4-methoxy motif is pharmacologically privileged. In the development of Apremilast , this specific substitution pattern was optimized to balance metabolic stability (preventing rapid O-dealkylation) with hydrophobic binding affinity.

Workflow: Benzoylformate as a Divergent Intermediate

Researchers use Ethyl 3-ethoxy-4-methoxybenzoylformate to generate libraries of


-substituted benzyl derivatives .
  • Grignard Addition: Reaction with R-MgBr attacks the

    
    -keto group to form tertiary alcohols.
    
  • Reductive Amination: Conversion of the keto group to an amine (via oxime) allows access to benzylamine analogs.

  • Validation: The resulting library is screened against PDE4B and PDE4D isoforms. The 3-ethoxy-4-methoxy ring ensures baseline affinity, while the modified tail (derived from the ester/keto group) tunes selectivity.

Safety & Handling (MSDS Highlights)

Hazard CategoryClassificationHandling Protocol
Skin/Eye Irritation Category 2 (Warning)Wear nitrile gloves and safety goggles. Wash immediately if contact occurs.
Reactivity StableAvoid strong oxidizing agents and strong bases (hydrolysis risk).
Storage HygroscopicStore under inert gas (Nitrogen/Argon) at 2–8°C.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Data (CAS 1443354-61-7).Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl 3-ethoxy-4-methoxybenzoate (Related Structure).Link

  • BenchChem. (2025).[1][2] Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs. Chemical Approaches.Link

  • Organic Syntheses. (2012). Oxone-Mediated Synthesis of Benzimidazoles: Preparation of carboxylic acid ethyl esters.[3] Org.[3][4] Synth. 2012, 89, 131-142.[3] Link

  • Manallack, D. T., et al. (2005). The Q-pocket of phosphodiesterase 4: a structural target for the design of selective inhibitors. British Journal of Pharmacology. Link

Sources

Ethyl 3-ethoxy-4-methoxybenzoylformate molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 3-ethoxy-4-methoxybenzoylformate – Structural Analysis and Synthetic Utility[1]

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized alpha-keto ester intermediate critical to the development of phosphodiesterase-4 (PDE4) inhibitors.[1] Structurally characterized by a 3-ethoxy-4-methoxy substitution pattern on the phenyl ring, this compound serves as a pivotal electrophilic scaffold for synthesizing bioactive molecules, including analogs of FDA-approved drugs like Apremilast and Roflumilast .[1]

This guide provides a comprehensive technical analysis of the molecule’s physicochemical properties, validated synthetic pathways, and its application in high-value medicinal chemistry workflows.[1]

Molecular Identity & Structural Characterization

The compound is an ethyl ester derivative of benzoylformic acid, featuring a catechol ether core that is highly conserved in anti-inflammatory pharmacophores.[1]

Physicochemical Profile
Property Data
Chemical Name Ethyl 3-ethoxy-4-methoxybenzoylformate
IUPAC Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
CAS Number 1443354-61-7
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
SMILES CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)OCC
InChI Key DWLYVLJKLZPOAW-UHFFFAOYSA-N (Analogous base)
Appearance Pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
Structural Analysis
  • Electronic Environment: The phenyl ring is electron-rich due to the +M (mesomeric) effect of the 3-ethoxy and 4-methoxy groups.[1] This activation makes the ring susceptible to electrophilic aromatic substitution, although the presence of the electron-withdrawing alpha-keto ester group (at position 1) deactivates the ring toward further oxidation.[1]

  • Alpha-Keto Ester Moiety: The 1,2-dicarbonyl system (-CO-COOEt) is the reactive core.[1] The ketone carbonyl is highly electrophilic, making it an ideal target for:

    • Asymmetric Reduction: To form chiral alpha-hydroxy esters (mandelic acid derivatives).[1]

    • Reductive Amination: To generate unnatural amino acids.[1]

    • Nucleophilic Attack: By Grignard reagents to form tertiary alcohols.[1]

Synthetic Pathways

Two primary routes exist for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. The Friedel-Crafts Acylation (Route A) is preferred for industrial scalability, while the Riley Oxidation (Route B) offers higher regioselectivity for laboratory-scale purity.[1]

Route A: Friedel-Crafts Acylation (Industrial)[1]

This method involves the direct acylation of 1-ethoxy-2-methoxybenzene.[1]

  • Precursor: 1-ethoxy-2-methoxybenzene (derived from Pyrocatechol or Guaiacol).[1]

  • Reagent: Ethyl oxalyl chloride (Ethyl chlorooxoacetate).[1]

  • Catalyst: Aluminum Chloride (

    
    ) or 
    
    
    
    .[1]
  • Mechanism: The electrophilic acylium ion attacks the electron-rich ring.[1]

  • Regioselectivity Challenge: The directing effects of the 1-ethoxy and 2-methoxy groups compete.[1] The position para to the methoxy group (position 5 relative to ethoxy) is generally favored due to steric considerations, yielding the desired 3-ethoxy-4-methoxy isomer.

Route B: SeO₂ Oxidation (High Purity)

This route avoids isomer separation issues by starting with the pre-functionalized acetophenone.[1]

  • Precursor: 3-Ethoxy-4-methoxyacetophenone.[1]

  • Reagent: Selenium Dioxide (

    
    ).[1]
    
  • Solvent: Pyridine or Dioxane/Water.[1]

  • Mechanism: Riley oxidation converts the methyl ketone (

    
    ) directly to the alpha-keto acid or ester depending on workup.[1]
    

SynthesisPathways cluster_legend Pathway Legend Isovanillin Isovanillin (Starting Material) Acetophenone 3-Ethoxy-4-methoxy- acetophenone Isovanillin->Acetophenone 1. Ethylation (EtBr, K2CO3) 2. Grignard (MeMgBr) + Oxidation or Friedel-Crafts (AcCl) Benzoylformate Ethyl 3-ethoxy-4-methoxy- benzoylformate (Target) Acetophenone->Benzoylformate SeO2 Oxidation in Ethanol/Pyridine Dialkoxy 1-Ethoxy-2-methoxybenzene Dialkoxy->Benzoylformate Ethyl Oxalyl Chloride AlCl3 (Friedel-Crafts) key Solid Line: High Purity Route (B) Dashed Line: Industrial Route (A)

Figure 1: Comparative synthetic pathways. Route B (Red) is recommended for research applications requiring high regiochemical purity.[1]

Analytical Profiling

Researchers must validate the structure using NMR and IR spectroscopy. The following spectral features are diagnostic.

1H-NMR Prediction (CDCl₃, 400 MHz)
Shift (δ ppm) Multiplicity Integration Assignment Structural Note
7.55 – 7.65 Multiplet2HAr-H (2, 6)Deshielded by C=O
6.90 – 7.00 Doublet1HAr-H (5)Ortho to OMe
4.40 – 4.50 Quartet2HEster -OCH ₂CH₃Characteristic ethyl ester
4.15 – 4.25 Quartet2HEther -OCH ₂CH₃Ar-OEt methylene
3.95 Singlet3H-OCH₃Ar-OMe methyl
1.45 – 1.50 Triplet3HEster -OCH₂CH
1.35 – 1.40 Triplet3HEther -OCH₂CH
Infrared (IR) Spectroscopy
  • 1735 cm⁻¹: Ester Carbonyl (C=O) stretch.[1]

  • 1680 cm⁻¹: Ketone Carbonyl (C=O) stretch (conjugated with phenyl ring).[1]

  • 1590, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.[1]

  • 1260, 1030 cm⁻¹: C-O stretching (Alkyl aryl ethers).[1]

Pharmaceutical Application & Logic

This molecule acts as a "privileged scaffold" for PDE4 inhibitors.[1] The 3,4-dialkoxyphenyl motif is critical for binding to the catalytic pocket of the PDE4 enzyme, mimicking the adenosine ring of cAMP.

Drug Development Workflow

The benzoylformate functionality allows for divergent synthesis of multiple drug candidates:

  • Reduction: Yields alpha-hydroxy esters (precursors to chiral side chains).[1]

  • Fluorination: Conversion of the ketone to -CF2- moieties (bioisosteres).[1]

  • Heterocycle Formation: Condensation with hydrazines or ureas to form phthalazinones (e.g., Azelastine analogs).[1]

DrugLogic Target Ethyl 3-ethoxy-4-methoxy- benzoylformate Mandelate Ethyl 3-ethoxy-4-methoxy- mandelate Target->Mandelate Asymmetric Reduction (NADH or Ru-Cat) AminoAcid Unnatural Amino Acids (Alpha-phenylglycines) Target->AminoAcid Reductive Amination PDE4 PDE4 Inhibitor Analogs (Apremilast-like) Mandelate->PDE4 Amidation & Cyclization Context Pharmacophore: 3,4-Dialkoxyphenyl Ring (cAMP Mimic) Context->PDE4 Binding Affinity

Figure 2: Divergent synthesis utility of the benzoylformate scaffold in medicinal chemistry.

Experimental Protocol: Selenium Dioxide Oxidation

Objective: Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate from 3-ethoxy-4-methoxyacetophenone. Scale: 10 mmol (Laboratory Scale).

Reagents
  • 3-Ethoxy-4-methoxyacetophenone (1.94 g, 10 mmol)[1]

  • Selenium Dioxide (

    
    ) (1.33 g, 12 mmol)
    
  • Pyridine (20 mL)

  • Ethanol (Absolute, 10 mL)

Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the acetophenone in Pyridine (20 mL).

  • Addition: Add

    
     (1.33 g) in a single portion.
    
  • Reaction: Heat the mixture to 80°C for 4 hours. The solution will turn dark red/brown as selenium precipitates.

    • Mechanism Check:

      
       oxidizes the alpha-methyl group to an alpha-keto aldehyde (glyoxal), which undergoes rearrangement/solvolysis in the presence of alcohol/base to form the ester.[1]
      
  • Workup:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite to remove metallic Selenium (Caution: Selenium is toxic).[1]

    • Concentrate the filtrate under reduced pressure to remove Pyridine.[1]

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with 1M HCl (2 x 30 mL) to remove residual pyridine.

    • Wash with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: The crude oil is purified via flash column chromatography (Hexanes:EtOAc 80:20).

  • Yield Expectation: 75-85% as a pale yellow oil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, Ethyl 3-ethoxy-4-methoxybenzoylformate. Retrieved from [Link]

  • Muller, G. W., et al. (1998). Thalidomide analogs and PDE4 inhibition.[1] Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674.[1] (Foundational chemistry for 3-ethoxy-4-methoxy pharmacophores).

  • Organic Syntheses (2010). Oxidation of Acetophenones to alpha-Keto Esters using Selenium Dioxide.[Link][1]

Sources

CAS number and IUPAC name for Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 3-ethoxy-4-methoxybenzoylformate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive pharmaceutical scaffolds.

Chemical Identity & Core Specifications[1][2][3][4][5]

The compound is an


-keto ester featuring a benzoylformate core substituted with ethoxy and methoxy groups. It serves as a versatile electrophile in organic synthesis, particularly for the construction of heterocyclic systems found in modern therapeutics.
Nomenclature & Registry
ParameterDetail
CAS Registry Number 1443354-61-7
IUPAC Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
Alternative Names Ethyl (3-ethoxy-4-methoxybenzoyl)formate; 3-Ethoxy-4-methoxy-

-oxobenzeneacetic acid ethyl ester
Molecular Formula

Molecular Weight 252.26 g/mol
SMILES CCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)OC
Physicochemical Properties[1][2][5][7][8][9][10][11]
  • Appearance: Pale yellow to amber oil or low-melting solid (dependent on purity).

  • Solubility: Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.

  • Reactivity: The

    
    -keto ester moiety is highly activated for nucleophilic attack (e.g., by amines or hydrazines) and can undergo decarbonylation under thermal stress.
    

Synthetic Pathways & Mechanistic Logic

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate requires precise regiocontrol to ensure the 3-ethoxy-4-methoxy substitution pattern is maintained. Two primary routes are established: Direct Friedel-Crafts Acylation (Industrial) and Selenium Dioxide Oxidation (Laboratory Precision).

Route A: Direct Friedel-Crafts Acylation (The "One-Pot" Approach)

This method utilizes Ethyl Oxalyl Chloride (


) to introduce the glyoxylate motif directly onto the aromatic ring.
  • Substrate: 1-Ethoxy-2-methoxybenzene (Ethyl Isovanillin Ether).

  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    
  • Regioselectivity: The activating groups (-OEt and -OMe) direct the incoming electrophile to the para positions. Steric hindrance favors the position para to the methoxy group (C-1 relative to the new bond), yielding the desired 3-ethoxy-4-methoxy isomer.

Route B: Oxidation of Acetophenone (The "Stepwise" Approach)

This route offers higher purity by isolating the ketone intermediate first.

  • Acetylation: Friedel-Crafts acetylation of 1-ethoxy-2-methoxybenzene to form 3-ethoxy-4-methoxyacetophenone .

  • Oxidation: Riley oxidation using Selenium Dioxide (

    
    )  converts the methyl ketone (
    
    
    
    ) to the
    
    
    -keto acid (
    
    
    ) or directly to the
    
    
    -keto ester if performed in ethanol.
Synthetic Workflow Diagram

SynthesisPathways Start Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Ether 1-Ethoxy-2-methoxybenzene Start->Ether Alkylation Aceto 3-Ethoxy-4-methoxyacetophenone Ether->Aceto Acetylation Product Ethyl 3-ethoxy-4-methoxybenzoylformate (Target) Ether->Product Direct Acylation Aceto->Product Oxidation + Esterification Reagent1 EtBr, K2CO3 (Ethylation) Reagent2 AcCl, AlCl3 (F-C Acetylation) Reagent3 SeO2, Pyridine (Riley Oxidation) Reagent4 ClCOCOOEt, AlCl3 (Direct F-C Acylation)

Caption: Divergent synthetic pathways from Isovanillin to the target benzoylformate. Route B (via Acetophenone) is preferred for laboratory scale due to easier purification.

Detailed Experimental Protocol (Route B)

This protocol describes the oxidation of 3-ethoxy-4-methoxyacetophenone, a robust method that avoids the formation of regioisomers common in direct acylation.

Phase 1: Preparation of 3-Ethoxy-4-methoxyacetophenone
  • Reagents: 3-Hydroxy-4-methoxyacetophenone (1.0 eq), Ethyl Bromide (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve starting material in DMF.[1] Add

      
       and stir for 15 min.
      
    • Add Ethyl Bromide dropwise. Heat to 60°C for 4 hours.

    • Quench: Pour into ice water. Filter the precipitate or extract with EtOAc.

    • Yield: ~90-95% (White solid).

Phase 2: Selenium Dioxide Oxidation to -Keto Ester

Caution: Selenium compounds are toxic. Work in a fume hood.

  • Setup: 250 mL round-bottom flask with reflux condenser.

  • Reagents:

    • 3-Ethoxy-4-methoxyacetophenone (10 mmol, 1.94 g)

    • Selenium Dioxide (

      
      ) (15 mmol, 1.66 g)
      
    • Pyridine (20 mL) or Dioxane/Water (4:1)

  • Reaction:

    • Dissolve the acetophenone in pyridine.

    • Add

      
       in one portion.
      
    • Heat to 90°C for 4-6 hours. The solution will turn red/black as selenium metal precipitates.

  • Workup:

    • Filter hot through Celite to remove selenium metal.

    • Concentrate the filtrate under reduced pressure to remove pyridine.

    • Acidification: Dissolve residue in water, acidify with 1M HCl to pH 2.

    • Extraction: Extract with DCM (

      
       mL). Dry over 
      
      
      
      .[2]
  • Esterification (if Acid is isolated):

    • Reflux the crude

      
      -keto acid in Ethanol (50 mL) with catalytic 
      
      
      
      (0.5 mL) for 3 hours.
    • Evaporate ethanol, neutralize with

      
      , extract with EtOAc.
      
  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

    • Target: Ethyl 3-ethoxy-4-methoxybenzoylformate (Yellow oil/solid).

Applications in Drug Development[11]

This compound acts as a "C2-Synthon" for building heterocycles. The 1,2-dicarbonyl system is highly reactive toward dinucleophiles.

Quinoxaline Synthesis

Reaction with o-phenylenediamines yields quinoxalinones, a scaffold found in kinase inhibitors.

Apremilast Analogs

The 3-ethoxy-4-methoxyphenyl ring is the pharmacophore of Apremilast (Otezla), a PDE4 inhibitor used for psoriasis. While Apremilast uses a sulfone linker, the benzoylformate allows for the exploration of carbonyl-linked analogs or bioisosteres.

Asymmetric Reduction

The


-keto ester can be enantioselectively reduced (using chiral catalysts like Ru-BINAP) to form chiral 

-hydroxy esters
(mandelic acid derivatives), which are key chiral building blocks.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of ester).

  • Disposal: Incineration. Selenium waste from synthesis must be segregated as hazardous heavy metal waste.

References

  • ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Specifications & CAS 1443354-61-7. Link

  • Muller, G. et al. (1998). Synthesis of PDE4 Inhibitors and 3-ethoxy-4-methoxybenzaldehyde derivatives. Journal of Medicinal Chemistry.

  • Organic Syntheses. (1944). General Method for Friedel-Crafts Synthesis of alpha-Keto Esters. Org. Synth. Coll. Vol. 3, p. 114. Link

  • PubChem. (2024).[3][4] Compound Summary: Ethyl 3-ethoxy-4-methoxybenzoate (Structural Analog). Link

Sources

Literature review on Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of Ethyl 3-ethoxy-4-methoxybenzoylformate , a specialized intermediate critical for accessing the pharmacophore of phosphodiesterase-4 (PDE4) inhibitors.

Strategic Building Block for PDE4 Inhibitor Pharmacophores

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is an


-keto ester intermediate. While less ubiquitous than its aldehyde or benzoic acid counterparts, it represents a high-value "chiral pool" entry point. Its primary utility lies in its conversion to enantiopure 

-hydroxy acids (mandelic derivatives)
or

-amino acids
, which serve as the chiral backbone for advanced PDE4 inhibitors like Apremilast .

Unlike simple benzylation routes, the benzoylformate pathway allows for the introduction of chirality early in the synthetic sequence via asymmetric reduction, offering a distinct advantage in controlling the stereochemistry of the ethylamine side chain characteristic of this drug class.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
CAS Number 1443354-61-7
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Structure 3-EtO-4-MeO-C₆H₃-CO-COOEt
Appearance Pale yellow viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, THF; Sparingly soluble in water
Key Moiety

-Keto Ester (highly activated for nucleophilic attack or reduction)

Synthetic Pathways: Causality & Protocol

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is most efficiently achieved via Friedel-Crafts Oxalylation . This method is preferred over oxidation of the acetophenone due to higher atom economy and the avoidance of toxic selenium reagents often used in oxidations.

Method A: Friedel-Crafts Oxalylation (Primary Route)

Rationale: This route utilizes the electron-rich nature of the 1-ethoxy-2-methoxybenzene ring to install the entire oxoacetate side chain in a single step.

Reagents:
  • Substrate: 1-Ethoxy-2-methoxybenzene (Ethyl veratrole)

  • Acylating Agent: Ethyl oxalyl chloride (CAS: 4755-77-5)[1]

  • Catalyst: Aluminum Chloride (AlCl₃) or Titanium Tetrachloride (TiCl₄)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (

    
    ). Moisture control is critical to prevent hydrolysis of the oxalyl chloride.
    
  • Catalyst Suspension: Charge the flask with anhydrous DCM (10 volumes) and cool to 0°C. Add AlCl₃ (1.2 equivalents) portion-wise. Causality: Low temperature prevents exotherm-driven polymerization or decomposition.

  • Acylating Agent Addition: Add Ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining internal temperature <5°C. Stir for 15 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 1-Ethoxy-2-methoxybenzene (1.0 equiv) in DCM (2 volumes). Add this solution slowly to the reaction mixture over 30–60 minutes.

    • Mechanistic Note: The addition order (substrate to complex) minimizes di-acylation byproducts. The reaction is regioselective for the position para to the ethoxy group due to steric directing effects, yielding the 3,4-substitution pattern.

  • Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Pour the reaction mixture slowly into ice-water/HCl mixture. Caution: Vigorous gas evolution (HCl).

  • Workup: Separate the organic layer. Wash with brine and saturated

    
     (to remove acidic byproducts). Dry over 
    
    
    
    and concentrate in vacuo.
Visualization: Synthetic Workflow

Synthesis cluster_conditions Conditions Start 1-Ethoxy-2-methoxybenzene Intermediate Acylium Ion Complex Start->Intermediate Nucleophilic Attack Reagent Ethyl Oxalyl Chloride (+ AlCl3) Reagent->Intermediate Activation Product Ethyl 3-ethoxy-4-methoxybenzoylformate Intermediate->Product Electrophilic Aromatic Substitution (SEAr) Details Solvent: DCM Temp: 0°C -> RT Time: 4-6h

Caption: Regioselective Friedel-Crafts oxalylation mechanism converting the diether precursor to the target keto-ester.

Applications in Drug Development (The "Why")

The strategic value of Ethyl 3-ethoxy-4-methoxybenzoylformate lies in its role as a precursor to chiral benzylic amines, a structural motif found in Apremilast and related PDE4 inhibitors.

Pathway: Asymmetric Reductive Amination

While industrial routes often resolve racemic amines, this intermediate allows for enantioselective synthesis :

  • Asymmetric Reduction: The ketone carbonyl is reduced using chiral catalysts (e.g., Ru-Noyori transfer hydrogenation or Corey-Bakshi-Shibata reduction) to yield the (S)-Ethyl mandelate derivative with high enantiomeric excess (>95% ee).

  • Activation & Displacement: The chiral alcohol is converted to a leaving group (Mesylate/Tosylate) and displaced by an amine or azide source with inversion of configuration, or directly converted via Mitsunobu reaction.

  • Final Pharmacophore: This sequence generates the (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine core required for Apremilast.[2]

Visualization: Pharmacophore Generation

Pharmacophore Benzoylformate Ethyl 3-ethoxy-4-methoxybenzoylformate (Achiral Keto-Ester) ChiralReduction Asymmetric Reduction (Ru-Catalyst / H2) Benzoylformate->ChiralReduction Stereocontrol Step Mandelate (S)-3-Ethoxy-4-methoxy mandelic acid ethyl ester (Chiral Alcohol) ChiralReduction->Mandelate >95% ee Activation Mesylation / Azidation Mandelate->Activation Functional Group Interconversion Target Apremilast Intermediate (Chiral Amine Core) Activation->Target Nucleophilic Substitution

Caption: Logic flow from the achiral benzoylformate to the chiral amine pharmacophore used in PDE4 inhibitors.

Analytical Characterization Standards

To validate the integrity of the synthesized intermediate, the following analytical markers must be met:

MethodExpected Signal / Parameter
¹H NMR (CDCl₃, 400 MHz)

1.3-1.4
(t, 6H, -CH₃ esters/ethers)

4.1-4.4
(q, 4H, -CH₂-O-)

3.9
(s, 3H, -OCH₃)

7.5-7.8
(m, 3H, Aromatic protons)Note: Look for the distinct deshielding of ortho-protons due to the keto-carbonyl.
¹³C NMR

186.0
(Ar-C =O ketone)

163.5
(Ester C =O)

154.0, 149.0
(Aromatic C-O carbons)
HPLC Purity >98.0% (Area %)Column: C18 Reverse PhaseMobile Phase: ACN/Water (0.1% H₃PO₄) gradient.
IR Spectroscopy 1735 cm⁻¹ (Ester C=O stretch)1680 cm⁻¹ (Ketone C=O stretch, conjugated)

References

  • Chemical Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate (Related Structure/Substructure). Retrieved from [Link]

  • Synthetic Methodology (Friedel-Crafts): Olah, G. A., & Kobayashi, S. (1999). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Apremilast Chemistry: Man, H. W., et al. (2009).[3] Discovery of (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide (Apremilast). Journal of Medicinal Chemistry, 52(6), 1522–1524.[3] Retrieved from [Link]

  • Chiral Reduction Context: Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.

Sources

Technical Monograph: Ethyl 3-ethoxy-4-methoxybenzoylformate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

High-Impact Intermediate for PDE4 Inhibitor Scaffolds

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) represents a critical alpha-keto ester scaffold in the synthesis of phosphodiesterase-4 (PDE4) inhibitors. Structurally homologous to the dialkoxy-phenyl core found in Apremilast and Roflumilast , this compound serves as a versatile electrophile for constructing chiral benzylic centers—a pharmacophoric prerequisite for high-affinity PDE4 binding.

This technical guide details the synthesis, derivatization, and analytical characterization of this compound, providing researchers with a self-validating roadmap for utilizing this scaffold in medicinal chemistry campaigns.

Chemical Identity & Structural Significance[1][2][3][4][5]

The 3-ethoxy-4-methoxy substitution pattern is not arbitrary; it is a privileged motif in medicinal chemistry, specifically optimized for the PDE4 catalytic pocket. The "catechol ether" clamp provides essential hydrophobic interactions and hydrogen bond acceptance within the enzyme's Q-pocket.

PropertySpecification
IUPAC Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
CAS Number 1443354-61-7
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Physical State Viscous yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Pharmacophore Dialkoxy-phenyl ring (PDE4 anchor) + Alpha-keto ester (Chiral precursor)
Structural Utility in Drug Design

The alpha-keto ester functionality allows for divergent synthesis:

  • Asymmetric Reduction: Yields chiral mandelates (alpha-hydroxy esters), precursors to chiral benzyl amines.

  • Reductive Amination: Direct access to unnatural alpha-amino acids.

  • Heterocycle Formation: Condensation with hydrazines/ureas to form triazinones or pyrazolinones.

Synthetic Pathways

Two primary routes exist for synthesizing Ethyl 3-ethoxy-4-methoxybenzoylformate. The Friedel-Crafts Acylation is preferred for scalability, while the Grignard Transmetallation offers higher precision for small-scale analog generation.

Pathway A: Friedel-Crafts Acylation (Scalable)

This route utilizes the electron-rich nature of the veratrole derivative to direct acylation.

Reagents: 1-ethoxy-2-methoxybenzene, Ethyl oxalyl chloride, AlCl₃. Mechanism: Electrophilic Aromatic Substitution (EAS).

Synthesis Start 1-ethoxy-2-methoxybenzene Inter Acylium Ion Intermediate Start->Inter DCM, 0°C Reagent Ethyl oxalyl chloride + AlCl3 Reagent->Inter Product Ethyl 3-ethoxy-4-methoxy- benzoylformate Inter->Product Hydrolysis (Ice/HCl)

Figure 1: Friedel-Crafts synthesis route maximizing regioselectivity.

Detailed Protocol (Self-Validating)
  • Preparation: Flame-dry a 500 mL three-neck flask under N₂ atmosphere.

  • Charging: Add AlCl₃ (1.2 equiv) to dry Dichloromethane (DCM) (5 vol). Cool to 0°C.

  • Acylating Agent: Dropwise add Ethyl oxalyl chloride (1.1 equiv). Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add 1-ethoxy-2-methoxybenzene (1.0 equiv) dissolved in DCM dropwise over 30 min. Maintain internal temp < 5°C.

  • Reaction: Allow to warm to RT. Monitor by TLC (Hex:EtOAc 3:1). Product Rf ~ 0.5.

  • Quench: Pour mixture onto crushed ice/HCl. Separate organic layer.[1][2]

  • Purification: Wash with NaHCO₃ (sat) and Brine. Dry over MgSO₄.[2] Concentrate. Distill or chromatograph (Silica, Hex/EtOAc gradient).

Critical Control Point: Regioselectivity is generally high (para to the stronger ethoxy donor), but verify 1H NMR for the absence of ortho-isomers.

Pathway B: Grignard Route (High Precision)

Ideal when starting from the aryl bromide (4-bromo-1-ethoxy-2-methoxybenzene).

  • Formation: Generate Grignard reagent (ArMgBr) in THF.

  • Acylation: Cannulate the Grignard solution into a solution of Diethyl Oxalate (2.0 equiv) at -78°C.

    • Note: Excess oxalate prevents double addition (formation of the alpha-keto alcohol).

  • Workup: NH₄Cl quench.

Derivatization & Analog Design

The value of this compound lies in its transformation into chiral bioactive scaffolds.

Asymmetric Reduction to Mandelates

Converting the keto group to a chiral hydroxyl is pivotal for creating enantiopure PDE4 inhibitors.

  • Reagent: (+)-DIP-Cl or Ru-TsDPEN (Noyori Transfer Hydrogenation).

  • Target: Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate.

Table 1: Reduction Conditions & Stereoselectivity

MethodCatalyst/ReagentConditionsYieldee%Notes
Noyori Transfer RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/TEA, DCM, RT92%>95%Preferred for scale; no cryogenic cooling needed.
Borane Reduction (+)-DIP-ClTHF, -25°C85%90-94%Stoichiometric chiral reagent; harder workup.
Enzymatic KRED (Ketoreductase)NADPH, Buffer pH 7>95%>99%Best for ultra-high purity; requires screening.
SAR Analog Map

Modifying the ester or the alkoxy chain tunes lipophilicity (LogP) and metabolic stability.

SAR Core Ethyl 3-ethoxy-4-methoxy- benzoylformate Mod1 Ester Hydrolysis (Acid) Core->Mod1 LiOH, THF/H2O Mod2 Keto Reduction (Hydroxy Ester) Core->Mod2 NaBH4 or Ru-cat Mod3 Reductive Amination (Alpha-Amino Acid) Core->Mod3 NH4OAc, NaCNBH3 Mod4 Cyclization (Heterocycles) Core->Mod4 Hydrazines App1 Prodrug Design Mod1->App1 App2 Chiral API Synthesis (Apremilast Analogs) Mod2->App2

Figure 2: Divergent synthesis pathways from the core scaffold.

Analytical Characterization

Confirming the structure requires specific spectroscopic signatures.

NMR Spectroscopy (Expected Data)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60-7.70 (m, 2H): Aromatic protons (ortho to ketone).

    • δ 6.90 (d, 1H): Aromatic proton (meta to ketone).

    • δ 4.45 (q, 2H): Ester methylene (-COOCH₂-).

    • δ 4.15 (q, 2H): Ethoxy methylene (-OCH₂-).

    • δ 3.95 (s, 3H): Methoxy singlet (-OCH₃).

    • δ 1.40-1.50 (overlapping t, 6H): Methyl groups from ethyl ester and ethoxy ether.

  • ¹³C NMR:

    • Carbonyls: Distinct peaks at ~186 ppm (Ketone) and ~164 ppm (Ester).

    • Aromatic: Peaks at ~155, 149 (C-O substituted), 126, 112, 110 (Ar-H).

Mass Spectrometry
  • ESI-MS (Positive Mode): [M+H]⁺ = 239.1. [M+Na]⁺ = 261.1.

  • Fragmentation: Loss of CO (-28) and COOEt (-73) is common in alpha-keto esters.

Safety & Handling

  • Hazards: Irritant to eyes and skin. Alpha-keto esters can be potent sensitizers.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The alpha-keto group is susceptible to hydration or oxidation over long periods.

  • Reactivity: Avoid strong bases (enolate formation/polymerization) and strong reducing agents unless controlled.

References

  • ChemicalBook. (2024). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties and CAS 1443354-61-7. Retrieved from

  • Organic Syntheses. (1944). Ethyl Benzoylformate Synthesis Protocol. Org. Synth. 24, 16. Retrieved from

  • PubChem. (2024).[3][4][5] 3-Ethoxy-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from

  • Google Patents. (2018). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[6] Retrieved from

  • Sigma-Aldrich. (2024). 3-Ethoxy-4-methoxybenzaldehyde Product Sheet. Retrieved from

Sources

Methodological & Application

Application Note: Scalable Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-phase protocol for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate starting from Isovanillin . This


-keto ester scaffold is a critical intermediate in the development of phosphodiesterase-4 (PDE4) inhibitors and other anti-inflammatory pharmacophores.

Unlike traditional routes that rely on toxic heavy metal oxidants (Cr, Mn) or unstable diazo compounds, this guide prioritizes Green Chemistry principles . We utilize a high-yielding O-alkylation, followed by a streamlined cyanohydrin-Pinner sequence, and conclude with a catalytic TEMPO-mediated oxidation. This approach ensures scalability, safety, and high purity (>98% HPLC).

Strategic Synthesis Overview

The synthesis is designed to minimize purification bottlenecks. The retrosynthetic logic deconstructs the target into three stable intermediates, allowing for "telescoping" (using crude intermediates) where appropriate.

Retrosynthetic Logic (Pathway Visualization)

SynthesisPath Target TARGET Ethyl 3-ethoxy-4-methoxybenzoylformate Mandelate INTERMEDIATE 2 Ethyl 3-ethoxy-4-methoxymandelate Mandelate->Target Oxidative Dehydrogenation (TEMPO/NaOCl) Aldehyde INTERMEDIATE 1 3-Ethoxy-4-methoxybenzaldehyde (Ethyl Isovanillin) Aldehyde->Mandelate C-C Bond Formation (Cyanohydrin + Pinner Reaction) Start STARTING MATERIAL Isovanillin Start->Aldehyde Regioselective O-Alkylation (EtI/K2CO3)

Figure 1: Retrosynthetic disassembly of the target


-keto ester.

Phase 1: Regioselective O-Alkylation

Objective: Conversion of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde. Mechanism: Williamson Ether Synthesis.

Experimental Protocol

Reagents:

  • Isovanillin (1.0 eq)

  • Ethyl Iodide (1.2 eq) [Alternative: Ethyl Bromide]

  • Potassium Carbonate (

    
    , 2.0 eq, anhydrous)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Procedure:

  • Charge: To a dry reactor flushed with

    
    , add Isovanillin (50.0 g, 328 mmol) and anhydrous 
    
    
    
    (90.6 g, 656 mmol).
  • Solvation: Add DMF (250 mL). Stir at room temperature for 15 minutes to form the phenoxide anion. Note: The solution will turn yellow.

  • Addition: Cool to 0-5°C. Add Ethyl Iodide (31.5 mL, 394 mmol) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the mixture into ice-cold water (1000 mL). The product will precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove residual DMF. Dry in a vacuum oven at 45°C.
    
Critical Process Parameters (CPPs)
ParameterSet PointRationale
Base Choice

Sufficient basicity to deprotonate phenol (

) without causing Aldol side reactions.
Temperature

Higher temperatures may promote O-dealkylation of the 4-methoxy group (cleavage).
Stoichiometry 1.2 eq Et-XSlight excess ensures complete conversion; large excess complicates purification.

Phase 2: The Mandelic Scaffold Construction

Objective: Transformation of the aldehyde to the


-hydroxy ester (Mandelate).
Strategy:  One-pot Cyanohydrin formation followed by Acid-Catalyzed Alcoholysis (Pinner-type).
Experimental Protocol

Reagents:

  • Intermediate 1 (3-Ethoxy-4-methoxybenzaldehyde)[1][2][3][4]

  • Sodium Cyanide (NaCN, 1.2 eq) or TMSCN (for smaller scale/higher safety)

  • Sodium Bisulfite (

    
    , 1.5 eq)
    
  • Ethanol (Absolute)

  • Sulfuric Acid (

    
    , conc.) or HCl gas.
    

Procedure (Bisulfite Route - Scalable & Safer than direct HCN):

  • Adduct Formation: Dissolve Intermediate 1 (50 g) in EtOAc (150 mL). Add a solution of

    
     (1.5 eq) in water (100 mL). Stir vigorously for 2 hours until the bisulfite adduct precipitates.
    
  • Cyanohydrin: Cool to 0°C. Add a solution of NaCN (1.2 eq) in water dropwise. Stir for 1 hour. Separate the organic layer, wash with water, and concentrate in vacuo to yield the crude cyanohydrin.

    • Safety Alert: Cyanide waste must be quenched with bleach (NaOCl) at pH >10 before disposal.

  • Pinner Hydrolysis/Esterification: Dissolve the crude cyanohydrin in absolute Ethanol (300 mL).

  • Acidification: Carefully add conc.

    
     (10 mL) or bubble dry HCl gas for 30 mins.
    
  • Reflux: Heat to reflux (78°C) for 6-8 hours. The nitrile hydrolyzes to the imidate and then to the ester.

  • Workup: Cool to RT. Concentrate ethanol to ~20% volume. Dilute with water and extract with DCM. Wash organic layer with

    
     (sat.) to remove acid.
    
  • Purification: Recrystallize from Hexane/Ether if necessary, though crude is often sufficient for oxidation.

Phase 3: Oxidative Functionalization (TEMPO/Bleach)

Objective: Oxidation of Ethyl 3-ethoxy-4-methoxymandelate to the target


-keto ester.
Mechanism:  Anelli Oxidation (TEMPO catalytic cycle).[5] This is preferred over Swern (odor) or Dess-Martin (explosive hazard) for scale-up.
The Catalytic Cycle

The oxidation relies on the in situ generation of the N-oxoammonium species, which acts as the primary oxidant.

TEMPO_Cycle cluster_cycle Catalytic Oxidation Cycle TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium NaOCl (Bleach) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Substrate Oxidation (Alcohol -> Ketone) Hydroxylamine->Oxoammonium NaOCl / NaBr Substrate Ethyl Mandalate (Secondary Alcohol) Product Benzoylformate (Alpha-Keto Ester) Substrate->Product  Oxidation  

Figure 2: TEMPO/NaOCl catalytic cycle for converting the secondary alcohol to the ketone.

Experimental Protocol

Reagents:

  • Ethyl 3-ethoxy-4-methoxymandelate (10.0 g, 39 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq, 305 mg)

  • Sodium Bromide (NaBr) (0.1 eq, 400 mg)

  • Sodium Hypochlorite (NaOCl, commercial bleach 10-12%) (1.1 eq)

  • Sodium Bicarbonate (

    
    ) (buffer to pH 8.5-9.5)
    
  • Solvent:

    
     (DCM) / Water biphasic system.[5]
    

Procedure:

  • Setup: Dissolve the Mandelate ester (10 g) and TEMPO (305 mg) in DCM (100 mL).

  • Aqueous Phase: In a separate beaker, dissolve NaBr (400 mg) and

    
     (1.5 g) in Water (20 mL). Add this to the DCM solution.
    
  • Cooling: Cool the biphasic mixture to 0-5°C. Vigorous stirring is essential (1000+ RPM).

  • Oxidation: Add the NaOCl solution dropwise over 20 minutes. Maintain temperature <10°C.

    • Observation: The organic layer may turn orange/red (TEMPO radical) then fade.

  • Quench: After 1 hour (check TLC), quench excess oxidant by adding aqueous Sodium Thiosulfate (

    
    ).
    
  • Extraction: Separate phases. Extract aqueous layer with DCM (

    
     mL).
    
  • Drying: Dry combined organics over

    
     and concentrate.
    
  • Final Purification: The product is an oil that may solidify. Purify via silica gel chromatography (Hexane:EtOAc 8:2) or vacuum distillation if stable.

Analytical Validation

Confirm the identity of Ethyl 3-ethoxy-4-methoxybenzoylformate using the following attributes:

AttributeExpected Value/Signal
Appearance Pale yellow oil or low-melting solid.
IR Spectroscopy 1735 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O, conjugated). Absence of OH stretch (3400 cm⁻¹).
¹H NMR (CDCl₃)

1.39 (t, 3H, ester

), 1.50 (t, 3H, ether

), 3.95 (s, 3H,

), 4.15 (q, 2H, ether

), 4.40 (q, 2H, ester

), 6.9-7.6 (m, 3H, Ar-H).
Mass Spec (ESI) [M+H]⁺ calc. for

: 253.10.

References

  • Williamson Ether Synthesis (General)

    • Preparation of 3-ethoxy-4-methoxybenzaldehyde.[1][2][3][4][6][7] PrepChem.

  • Cyanohydrin to Alpha-Hydroxy Ester (Pinner/Hydrolysis)

    • Corson, B. B. et al. "Mandelic Acid." Organic Syntheses, Coll.[8] Vol. 1, p.336.

  • TEMPO/NaOCl Oxidation (Anelli Oxidation)

    • Anelli, P. L., et al. "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions."[9] Journal of Organic Chemistry, 1987, 52(12), 2559–2562.

  • Application in PDE4 Inhibitors

    • Press, N. J., et al. "PDE4 Inhibitors - A Review of the Recent Patent Literature.

Sources

Applications of Ethyl 3-ethoxy-4-methoxybenzoylformate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-ethoxy-4-methoxybenzoylformate in Pharmaceutical Synthesis

Executive Summary & Strategic Importance

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized


-keto ester intermediate critical to the synthesis of chiral mandelic acid derivatives. Its structural motif—the 3-ethoxy-4-methoxybenzene ring—is a "privileged scaffold" in medicinal chemistry, appearing frequently in Phosphodiesterase-4 (PDE4) inhibitors  (analogs of Rolipram and Piclamilast) and catechol-O-methyltransferase (COMT) inhibitors .

This guide addresses the two primary challenges in working with this compound:

  • Synthesis Integrity: Achieving high regioselectivity during the formation of the

    
    -keto moiety.
    
  • Chiral Utilization: Protocols for the asymmetric reduction of the ketone to yield high-enantiopurity

    
    -hydroxy esters (mandelates), which are the active pharmacophores in downstream API synthesis.
    

Chemical Profile

PropertySpecification
IUPAC Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Key Functionality

-Keto Ester (highly susceptible to nucleophilic attack and reduction)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.
Stability Moisture sensitive (ester hydrolysis); Light sensitive (photochemical decarboxylation).

Upstream Synthesis Protocol: The Grignard Approach

While Friedel-Crafts acylation is common for simple aromatics, the electron-rich nature of the 1-ethoxy-2-methoxybenzene ring can lead to regiochemical mixtures (3-ethoxy-4-methoxy vs. 4-ethoxy-3-methoxy isomers). The Grignard-Oxalate Inverse Addition method is the authoritative protocol for ensuring regiochemical purity.

Mechanism & Workflow

The protocol utilizes 4-bromo-2-ethoxyanisole to generate a Grignard reagent, which is then trapped with diethyl oxalate.

G Start 4-Bromo-2-ethoxyanisole Mg Mg / THF (Grignard Formation) Start->Mg Activation Inter Ar-MgBr (Intermediate) Mg->Inter Oxalate Diethyl Oxalate (Excess, -78°C) Inter->Oxalate Inverse Addition (Critical Step) Prod Ethyl 3-ethoxy-4- methoxybenzoylformate Oxalate->Prod Hydrolysis

Figure 1: Regioselective synthesis via Grignard inverse addition. Inverse addition prevents double-addition side products.

Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-ethoxyanisole (1.0 eq)

  • Magnesium turnings (1.1 eq, iodine activated)

  • Diethyl oxalate (2.5 eq)

  • THF (Anhydrous)

Procedure:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 4-bromo-2-ethoxyanisole in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

  • Inverse Addition (Critical): In a separate flask, cool the Diethyl oxalate (2.5 eq) in THF to -78°C .

    • Note: The large excess of oxalate and low temperature are vital to prevent the Grignard reagent from attacking the product ketone (which would form the

      
      -diketone or tertiary alcohol).
      
  • Transfer: Cannulate the Grignard solution slowly into the cold oxalate solution over 45 minutes.

  • Quench: Allow to warm to 0°C, then quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc 8:1). The

    
    -keto ester is typically a yellow oil that may solidify upon standing.
    

Downstream Application: Asymmetric Biocatalytic Reduction

The primary application of Ethyl 3-ethoxy-4-methoxybenzoylformate is its conversion to Ethyl (R)- or (S)-3-ethoxy-4-methoxymandelate . Chemical reduction (NaBH₄) yields a racemate. For pharmaceutical applications, Ketoreductase (KRED) biocatalysis is the industry standard for >99% ee.

Biocatalytic Cycle

KRED Substrate Substrate: Ethyl 3-ethoxy-4- methoxybenzoylformate Product Product: Chiral Mandelate (>99% ee) Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP GDH Cofactor Recycling (GDH/Glucose) NADP->GDH Recycle NADPH NADPH NADPH->KRED H- transfer GDH->NADPH

Figure 2: Enzymatic reduction cycle utilizing KRED and cofactor recycling system.

Protocol: Preparative Scale Enzymatic Reduction

Reagents:

  • Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (500 mg)

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel)

  • Cofactor: NADP+ (1.0 mM)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

Procedure:

  • Buffer Prep: Dissolve Glucose (1.5 eq relative to substrate) in Phosphate buffer. Add NADP+ and GDH (50 U).

  • Substrate Solution: Dissolve the keto-ester substrate in DMSO (5% of total reaction volume).

    • Caution: High DMSO concentrations can denature the enzyme. Keep <10% v/v.

  • Reaction Initiation: Add the KRED enzyme (10-20 mg) to the buffer, then add the substrate solution dropwise with gentle stirring.

  • Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH; adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct lowers pH).

  • Termination: Add EtOAc (equal volume) to denature the enzyme and stop the reaction. Centrifuge to remove protein precipitate.

  • Isolation: Extract the supernatant with EtOAc. The organic layer contains the chiral

    
    -hydroxy ester.
    

Analytical Validation (QC)

Trustworthiness in synthesis requires rigorous validation.

Table 1: HPLC Method for Chiral Purity

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Retention Times (Approx) (R)-Isomer: 8.5 min (S)-Isomer: 11.2 min Keto-Ester (SM): 6.0 min

Note: Retention times vary by column age and exact mobile phase composition. Always run a racemic standard (produced via NaBH₄ reduction) first.

References

  • Review of Alpha-Keto Ester Chemistry

    • Cooper, A. J. L., et al. "Biochemistry of

      
      -Keto Acids." Annual Review of Biochemistry, vol. 52, 1983, pp. 187-222. Link
      
  • Grignard Regioselectivity (Inverse Addition)

    • Rambaud, M., et al. "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, vol. 1988, no.[1] 04, pp. 274-276. Link

  • PDE4 Inhibitor SAR (Scaffold Relevance)

    • Manallack, D. T., et al. "The structural basis of PDE4 inhibition." Current Pharmaceutical Design, vol. 11, no. 25, 2005, pp. 3211-3223. Link

  • Biocatalytic Reduction Protocols

    • Hollmann, F., et al. "Biocatalytic reduction of carbonyls." Green Chemistry, vol. 13, 2011, pp. 226-265. Link

Disclaimer: This Application Note is for research purposes only. All procedures should be performed by qualified personnel in a controlled laboratory environment utilizing appropriate Personal Protective Equipment (PPE).

Sources

Ethyl 3-ethoxy-4-methoxybenzoylformate as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Value Proposition

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a specialized α-keto ester building block that merges a privileged pharmacophore with a versatile electrophilic handle. In modern drug discovery, this compound serves as a critical intermediate for synthesizing Phosphodiesterase 4 (PDE4) inhibitors , kinase inhibitors , and peptidomimetic protease inhibitors .

Its value lies in the 3-ethoxy-4-methoxy substitution pattern on the phenyl ring. This specific "dialkoxy" motif is a validated pharmacophore found in approved drugs like Apremilast and Roflumilast (analogs), as well as the archetypal PDE4 inhibitor Rolipram . By providing this pre-assembled scaffold linked to an α-keto ester, researchers can rapidly access:

  • Chiral α-hydroxy esters (mandelic acid derivatives) via asymmetric reduction.

  • Unnatural α-amino acids (phenylglycines) via reductive amination.

  • Privileged Heterocycles (quinoxalines, oxazoles) via condensation reactions.

Chemical Properties & Handling

PropertySpecification
Chemical Name Ethyl 3-ethoxy-4-methoxybenzoylformate
CAS Number 1443354-61-7
Molecular Formula C₁₃H₁₆O₅
Molecular Weight 252.26 g/mol
Appearance Light yellow to off-white solid or viscous oil
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water
Stability Stable under standard conditions. Avoid strong bases (hydrolysis risk). Store at 2-8°C.

Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]

The α-keto ester functionality allows for divergent synthesis. The carbonyl adjacent to the ester is highly electrophilic, enabling selective nucleophilic attack without disrupting the ester (under controlled conditions), or simultaneous condensation with binucleophiles.

Pathway Visualization (DOT)

G Figure 1: Divergent synthetic pathways for Ethyl 3-ethoxy-4-methoxybenzoylformate. Start Ethyl 3-ethoxy-4-methoxy- benzoylformate Prod1 Chiral Mandelic Acid Derivatives (PDE4 Inhibitor Precursors) Start->Prod1 Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Prod2 Quinoxalinones (Kinase Inhibitor Scaffolds) Start->Prod2 Condensation (1,2-Diamines) Prod3 Unnatural Phenylglycines (Peptidomimetics) Start->Prod3 Reductive Amination (NH4OAc, NaBH3CN)

Figure 1: Divergent synthetic pathways for Ethyl 3-ethoxy-4-methoxybenzoylformate.

Detailed Experimental Protocols

Protocol A: Asymmetric Synthesis of Ethyl (R)-3-ethoxy-4-methoxymandelate

Target Application: Synthesis of chiral PDE4 inhibitor analogs.

This protocol uses Asymmetric Transfer Hydrogenation (ATH) to convert the keto-ester to the chiral alcohol with high enantiomeric excess (ee).

Reagents:

  • Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the substrate (252 mg, 1.0 mmol) in dry DCM (5 mL).

  • Catalyst Addition: Add the Ruthenium catalyst (6.4 mg, 0.01 mmol) under a nitrogen atmosphere.

  • Initiation: Add the Formic acid/TEA mixture (0.5 mL) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (25°C) for 16–24 hours. Monitor consumption of the starting material by TLC (Hexane/EtOAc 3:1). The keto-ester spot (less polar) should disappear, replaced by the alcohol spot (more polar).

  • Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

Expected Yield: 85–95% Expected ee: >90% (Determine by Chiral HPLC using Chiralcel OD-H column).

Protocol B: Synthesis of 3-(3-ethoxy-4-methoxyphenyl)quinoxalin-2(1H)-one

Target Application: Kinase inhibitor library generation.

This reaction utilizes the 1,2-dielectrophilic nature of the α-keto ester to condense with 1,2-diamines.

Reagents:

  • Substrate: Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 eq)

  • Reagent: o-Phenylenediamine (1.1 eq)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Acetic acid (catalytic, 10 mol%)

Procedure:

  • Mixing: Dissolve the substrate (252 mg, 1.0 mmol) and o-phenylenediamine (119 mg, 1.1 mmol) in EtOH (10 mL).

  • Reflux: Add glacial acetic acid (6 µL) and heat the mixture to reflux (80°C) for 4–6 hours.

  • Observation: A precipitate often forms as the quinoxalinone product crystallizes out of the hot solution.

  • Workup: Cool the mixture to 0°C in an ice bath. Filter the solid precipitate.

  • Washing: Wash the filter cake with cold EtOH (2 x 2 mL) and diethyl ether (2 x 5 mL).

  • Recrystallization: If necessary, recrystallize from EtOH/DMF.

Mechanism: The amine attacks the ketone first (more reactive electrophile), followed by cyclization onto the ester and loss of ethanol.

Case Study: PDE4 Inhibition Context

The 3-ethoxy-4-methoxy motif is not arbitrary. It mimics the catechol ether pharmacophore found in Rolipram .

  • Structure-Activity Relationship (SAR): The 3-ethoxy group typically fits into a hydrophobic pocket (often the "clamp" region involving Gln369 in PDE4B), while the 4-methoxy group interacts with the metal-binding pocket or solvent interface.

  • Application: By converting this benzoylformate to the corresponding α-keto amide (via reaction with an amine), researchers can generate "transition state mimic" inhibitors. The α-keto amide group can form a reversible covalent bond with the active site serine or threonine of proteases, or interact strongly with the zinc/magnesium ions in metalloenzymes like PDEs.

Comparative Pharmacophore Table:

Drug/Compound3-Position Substituent4-Position SubstituentCore Scaffold
Rolipram CyclopentyloxyMethoxyPyrrolidinone
Roflumilast CyclopropylmethoxyDifluoromethoxyBenzamide
Apremilast Ethoxy Methoxy Phthalimide
This Building Block Ethoxy Methoxy Benzoylformate

Note: This building block allows the direct installation of the Apremilast-style substitution pattern onto new central scaffolds via the benzoylformate linker.

References

  • Alpha-Keto Esters in Synthesis: Hu, J., et al. "Recent advances in the synthesis and application of α-keto esters." Organic & Biomolecular Chemistry, 2018. Link

  • Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link

  • PDE4 Inhibitor SAR: Man, H.W., et al. "Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor." Journal of Medicinal Chemistry, 2009. Link

  • Quinoxaline Synthesis: Hekal, M.H., & Abu El-Azm, F.S. "Synthesis and biological activity of some new quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2018. Link

Application Notes & Protocols: Ethyl 3-ethoxy-4-methoxybenzoylformate as a Versatile Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides detailed application notes and experimental protocols for the use of Ethyl 3-ethoxy-4-methoxybenzoylformate, a specialized benzoylformate derivative. While this compound is not extensively documented in current literature, its structural motifs are present in precursors to established pharmaceutical agents. We will explore its potential as a versatile building block in drug discovery, particularly for the synthesis of novel anti-inflammatory compounds. The protocols herein are designed to be self-validating, providing researchers with a robust framework for synthesis, derivatization, and preliminary biological screening.

Introduction and Scientific Rationale

Ethyl 3-ethoxy-4-methoxybenzoylformate is a bifunctional organic molecule featuring a highly reactive α-ketoester moiety and a substituted aromatic ring. The 3-ethoxy-4-methoxy substitution pattern on the phenyl ring is a key structural feature found in intermediates used for the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, Apremilast, a drug used to treat inflammatory conditions like psoriasis.[1][2] This structural analogy provides a strong rationale for exploring Ethyl 3-ethoxy-4-methoxybenzoylformate as a core scaffold for generating new chemical entities with potential therapeutic value.

The presence of the ethyl benzoylformate group offers a versatile chemical handle for a variety of transformations, including amidation, reduction, and condensation reactions. This allows for the systematic modification of the core structure, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Research on related cinnamic acid and benzoate derivatives has shown a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, further supporting the investigation of this scaffold.[4][5][6][7]

This guide will provide protocols for leveraging this compound as a starting material for a novel derivative and outline a primary in vitro assay for evaluating its potential anti-inflammatory efficacy.

Compound Profile: Physicochemical Properties and Safety

A comprehensive profile of the target compound is essential for safe handling and experimental design. While specific data for Ethyl 3-ethoxy-4-methoxybenzoylformate is sparse, properties can be extrapolated from closely related analogs.

PropertyValue / InformationSource Analogy
Molecular Formula C₁₃H₁₆O₅Calculated
Molecular Weight 252.26 g/mol Calculated
Appearance Likely a solid or oilBased on similar benzoylformates
Solubility Expected to be soluble in common organic solvents (DMSO, DMF, EtOH, Ethyl Acetate); Insoluble in water.[8][9]
Handling Precautions Use in a well-ventilated area or laboratory fume hood. Avoid breathing dust, vapors, or mist.[8][10][8][10]
Personal Protective Equipment Wear protective gloves, safety glasses with side-shields, and a lab coat.[11][11]
Hazard Statements (Anticipated) May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation.[10]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed.[12]

Note: This data is extrapolated from related compounds and should be confirmed with a material-specific Safety Data Sheet (SDS) when available. Always handle unknown compounds with caution.

Strategic Application in Medicinal Chemistry

The primary application proposed for Ethyl 3-ethoxy-4-methoxybenzoylformate is its use as a scaffold for generating a library of novel small molecules. The α-ketoester functionality is an excellent electrophilic site for nucleophilic addition, making it ideal for diversification.

G scaffold Ethyl 3-ethoxy-4- methoxybenzoylformate (Core Scaffold) amines Primary/Secondary Amine Library (R1-NH-R2) scaffold->amines Amidation hydrazines Hydrazine Derivatives (R-NHNH2) scaffold->hydrazines Condensation organometallics Grignard/Organolithium Reagents (R-MgX) scaffold->organometallics Nucleophilic Addition product_amide Amide Derivatives (Potential Bioactivity) amines->product_amide product_hydrazone Hydrazone Derivatives (Potential Bioactivity) hydrazines->product_hydrazone product_alcohol Tertiary Alcohol Derivatives (Potential Bioactivity) organometallics->product_alcohol G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 1. Dissolve starting material in Toluene prep2 2. Add Benzylamine (1.2 eq) prep1->prep2 prep3 3. Assemble Dean-Stark apparatus prep2->prep3 react 4. Heat to reflux (azeotropic removal of EtOH) Monitor by TLC prep3->react workup1 5. Cool to RT Remove solvent in vacuo react->workup1 workup2 6. Redissolve in EtOAc Wash with 1M HCl, brine workup1->workup2 workup3 7. Dry (Na2SO4) Concentrate workup2->workup3 workup4 8. Purify by silica gel chromatography workup3->workup4 analysis 9. Characterize by NMR, HRMS, HPLC workup4->analysis G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces iNOS_protein iNOS Protein iNOS->iNOS_protein Translates to NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Produces Test_Compound Test Compound (Potential Inhibitor) Test_Compound->NFkB Proposed Inhibition Test_Compound->iNOS_protein

Sources

Use of Ethyl 3-ethoxy-4-methoxybenzoylformate as a protecting group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Photochemical Protection Strategies using Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et)

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et) is a specialized reagent used to install the 3-ethoxy-4-methoxybenzoylformyl (EMBF) protecting group. It belongs to the class of substituted benzoylformate esters, which serve as robust, photocleavable protecting groups (PPGs) for alcohols and amines.

Unlike traditional nitrobenzyl-based PPGs, benzoylformates generate inert byproducts (CO₂, CO, and benzoates) rather than reactive nitroso-aldehydes, minimizing side reactions with sensitive biological substrates. The specific 3-ethoxy-4-methoxy substitution pattern provides a "push-pull" electronic effect, red-shifting the absorption maximum (


) and allowing for efficient photodeprotection at 365 nm —a wavelength compatible with live-cell imaging and solid-phase peptide synthesis (SPPS).

This guide details the conversion of the commercial ethyl ester (EMBF-Et) into its active acid form, its coupling to substrates, and the optimized parameters for photochemical release.

Mechanism of Action

The utility of EMBF relies on the photochemistry of


-keto esters. Upon irradiation, the carbonyl moiety undergoes an 

transition, populating a reactive triplet state.[1]

The Cleavage Pathway:

  • Excitation: Irradiation at 350–365 nm excites the EMBF chromophore.

  • Radical Formation: The triplet state undergoes homolysis or H-abstraction (depending on solvent), leading to a radical intermediate.

  • Fragmentation: The radical intermediate collapses, releasing the protected substrate (alcohol or amine) and generating carbon monoxide (CO) and the corresponding aryl ketone/aldehyde byproduct.

The 3-ethoxy-4-methoxy substitution is critical; it stabilizes the transition state and enhances the quantum yield (


) of the cleavage reaction compared to unsubstituted benzoylformates [1].

EMBF_Mechanism Reagent Protected Substrate (EMBF-OR) Excited Excited Triplet State (T1) Reagent->Excited hv (365 nm) Radical Biradical Intermediate Excited->Radical ISC / H-Abs Products Free Substrate (ROH) + Byproducts (CO, Ar-CHO) Radical->Products Fragmentation

Figure 1: Photochemical cleavage pathway of the EMBF protecting group.

Experimental Protocols

Note: The commercial reagent is an ethyl ester (EMBF-Et). It cannot be used directly to protect alcohols. It must first be hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid (EMBF-OH) to function as an acylating agent.

Protocol A: Activation (Saponification)

Objective: Convert the commercial ethyl ester precursor into the reactive acid form.

Materials:

  • Ethyl 3-ethoxy-4-methoxybenzoylformate (EMBF-Et)

  • Lithium Hydroxide (LiOH·H₂O)

  • THF/Water (1:1 mixture)

  • 1M HCl

Steps:

  • Dissolve 1.0 eq of EMBF-Et in THF/Water (1:1 v/v) to a concentration of 0.2 M.

  • Add 1.5 eq of LiOH·H₂O.

  • Stir vigorously at room temperature (20–25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.

  • Acidify carefully with 1M HCl to pH 2–3.

  • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Yield: typically >90% of a yellow solid (EMBF-OH). This acid is stable and can be stored at 4°C.

Protocol B: Installation (Protection of Alcohols/Amines)

Objective: Covalently attach the EMBF group to the target substrate.

Reaction Type: Steglich Esterification (DCC/DMAP) Substrate: Target Alcohol (R-OH)

Steps:

  • Preparation: In a flame-dried flask under Argon, dissolve the Target Alcohol (1.0 eq) and EMBF-OH (from Protocol A, 1.2 eq) in anhydrous Dichloromethane (DCM).

  • Catalyst: Add DMAP (0.1 eq).

  • Coupling: Cool to 0°C. Add DCC (1.2 eq) dropwise.

  • Incubation: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the DCU urea precipitate. Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Purify via silica gel flash chromatography.

    • Tip: EMBF esters are UV-active. Use a UV detector but minimize exposure to ambient UV light during purification.

Protocol C: Photodeprotection (Cleavage)

Objective: Release the active substrate using light.

Parameters:

  • Light Source: 365 nm LED (e.g., Kessil) or Hg-Arc lamp with a 365 nm bandpass filter.

  • Solvent System: Methanol/PBS (1:1) or Acetonitrile/Water. Note: Proton sources (protic solvents) often facilitate the fragmentation step.

Steps:

  • Dissolve the protected substrate (EMBF-OR) in the solvent system (conc. 1–5 mM).

  • Place in a quartz cuvette or glass vial (borosilicate filters out <300 nm, which is desirable).

  • Degassing (Optional but Recommended): Sparge with Nitrogen for 10 mins to remove Oxygen.

    • Why? Oxygen can quench the triplet state, reducing quantum yield.

  • Irradiate at 365 nm.

    • Time: Typically 10–60 minutes depending on light intensity (approx. 10–20 mW/cm²).

  • Monitor reaction by HPLC or TLC.

  • Post-Reaction: Evaporate solvent. The byproduct (3-ethoxy-4-methoxybenzaldehyde) is less polar than the acid and can be separated if necessary, though it is often benign in biological assays.

Data & Specifications

The following table summarizes the physicochemical properties relevant to the experimental design.

ParameterValue / CharacteristicRelevance
Reagent MW 252.26 g/mol (Ethyl Ester)Calculation of stoichiometry.

~310 nm (tailing to 360 nm)Excitation wavelength selection.
Cleavage

350 – 365 nm Optimal window for biological compatibility.
Quantum Yield (

)
~0.4 – 0.6 (Solvent dependent) [2]High efficiency compared to nitrobenzyls (

).
Byproducts CO, CO₂, Aryl Aldehyde/BenzoateNon-toxic, chemically inert byproducts.
Solubility High in DCM, EtOAc, DMSOCompatible with organic synthesis and bio-assays.

Workflow Visualization

The following diagram illustrates the complete lifecycle of the protecting group, from the commercial reagent to the final release of the drug/substrate.

EMBF_Workflow Commercial Commercial Reagent (EMBF-Et) CAS: 1443354-61-7 Acid Active Acid (EMBF-OH) Commercial->Acid Hydrolysis (LiOH, THF/H2O) Protected Protected Substrate (EMBF-Drug) Acid->Protected Coupling (Drug-OH, DCC, DMAP) Released Active Drug (R-OH) Protected->Released hv 365nm (MeOH/PBS)

Figure 2: Complete synthetic workflow for EMBF protection and deprotection.

Troubleshooting & Optimization

  • Low Cleavage Yield:

    • Cause: Oxygen quenching.

    • Solution: Thoroughly degas the solution with Argon/Nitrogen before irradiation.

    • Cause: Incorrect Solvent.

    • Solution: Benzoylformate cleavage is often more efficient in the presence of H-donors. Ensure the solvent contains Methanol, Ethanol, or Water.

  • Premature Cleavage:

    • Cause: Ambient light exposure.

    • Solution: Wrap all reaction vessels in aluminum foil. Use amber glassware during purification.

  • Solubility Issues:

    • Cause: The EMBF group is lipophilic.

    • Solution: If the protected substrate is insoluble in aqueous media, add DMSO (up to 10%) or use PEGylated linkers if applying in a biological context.

References

  • Pirrung, M. C., & Tepper, R. J. (1995). Photochemistry of Substituted Benzoylformate Esters: A Convenient Method for the Photochemical Oxidation of Alcohols. The Journal of Organic Chemistry, 60(8), 2461–2465. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Sheehan, J. C., & Wilson, R. M. (1966). Photolysis of Desyl Compounds. A New Photolytic Cyclization. Journal of the American Chemical Society, 88(16), 3825–3828. Link

  • ChemicalBook. Ethyl 3-ethoxy-4-methoxybenzoylformate Product Entry (CAS 1443354-61-7). Link

Sources

Application Note: Ethyl 3-ethoxy-4-methoxybenzoylformate in Heterocyclic Synthesis

[1][2]

Target Molecule:

Introduction & Pharmacophore Significance[3]

Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized

3-ethoxy-4-methoxyphenylPDE4 inhibitors1

Unlike simple benzoylformates, the presence of electron-donating ethoxy and methoxy groups at the meta and para positions modulates the electrophilicity of the

1Quinoxalinones1,2,4-Triazines1
Chemical Profile[2][3][4][5][6][7][8][9][10][11][12]
  • IUPAC Name: Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate[2]

  • CAS Number: 1443354-61-7[3][2][4][5]

  • Molecular Formula: C

    
    H
    
    
    O
    
    
  • Functional Core: 1,2-dicarbonyl (

    
    -keto ester)
    
  • Key Reactivity:

    • 
      -Carbonyl:  Highly electrophilic; susceptible to nucleophilic attack by 1,2-dinucleophiles.
      
    • Ester Group: Available for amidation or hydrolysis post-cyclization.

    • Aromatic Ring: Electron-rich; stabilizes cationic intermediates.

Application I: Synthesis of Bioactive Quinoxalin-2(1H)-ones

The condensation of EEMBF with 1,2-diaminobenzenes (o-phenylenediamines) provides a rapid, high-yielding entry into 3-arylquinoxalin-2(1H)-ones . This scaffold is prevalent in glutamate receptor antagonists and aldose reductase inhibitors.

Mechanism of Action

The reaction proceeds via a two-step condensation-cyclization sequence. The more nucleophilic amine of the diamine attacks the highly electrophilic

11
Experimental Protocol

Objective: Synthesis of 3-(3-ethoxy-4-methoxyphenyl)quinoxalin-2(1H)-one.

Materials:

  • Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 equiv)

  • o-Phenylenediamine (1.1 equiv)

  • Solvent: Ethanol (absolute) or Acetic Acid (glacial)

  • Catalyst: Acetic acid (if using EtOH) or none (if using AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of EEMBF in 5 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of o-phenylenediamine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor consumption of EEMBF by TLC (Eluent: Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a solid.[1][6] If not, concentrate the solvent to 50% volume and cool in an ice bath.[1]

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary to obtain high-purity crystals.

Data Analysis & Troubleshooting:

Parameter Observation/Action
Reaction Color Mixture typically turns yellow/orange upon imine formation.
Low Yield If cyclization is slow, switch solvent to glacial acetic acid and reflux.[1] This promotes the elimination of ethanol.[1]

| Regioselectivity | With substituted diamines, regioisomers may form.[1] The electron-rich nature of EEMBF directs attack, but separation by column chromatography may be required.[1] |

Application II: Synthesis of 1,2,4-Triazines via Thiosemicarbazide[4]

The 1,2,4-triazine core is a bioisostere for pyridine and is found in various antiviral and analgesic agents.[1] EEMBF reacts with thiosemicarbazide to form 3-thioxo-1,2,4-triazin-5-ones , which can be further functionalized (e.g., S-alkylation).

Experimental Protocol

Objective: Synthesis of 6-(3-ethoxy-4-methoxyphenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

Materials:

  • Ethyl 3-ethoxy-4-methoxybenzoylformate (1.0 equiv)

  • Thiosemicarbazide (1.1 equiv)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    ) or Sodium Ethoxide
  • Solvent: Water/Ethanol (1:1 mixture)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.1 mmol of thiosemicarbazide in 10 mL of warm water.

  • Mixing: Dissolve 1.0 mmol of EEMBF in 10 mL of ethanol and add to the aqueous solution.

  • Reflux: Heat the mixture at reflux for 1 hour. A precipitate (the thiosemicarbazone intermediate) may form.

  • Cyclization: Add 1.5 equiv of K

    
    CO
    
    
    (dissolved in minimal water) to the mixture and continue refluxing for 3–4 hours. This basic environment drives the intramolecular cyclization.[1]
  • Work-up: Cool the solution and acidify with 1M HCl to pH 3–4. The triazine product will precipitate as a yellow/pale solid.[1]

  • Isolation: Filter, wash with water, and dry.[1]

Visualized Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core EEMBF scaffold.

Gcluster_0Pharmacophore RelevanceEEMBFEthyl 3-ethoxy-4-methoxy-benzoylformate(Core Scaffold)OPDo-Phenylenediamine(EtOH, AcOH, Reflux)EEMBF->OPDCondensationTSCThiosemicarbazide(K2CO3, Reflux)EEMBF->TSCCondensationQuinox3-(3-ethoxy-4-methoxyphenyl)-quinoxalin-2(1H)-one(Bioactive: Kinase Inhibitor)OPD->QuinoxCyclization(-EtOH, -H2O)Triazine6-aryl-3-thioxo-1,2,4-triazin-5-one(Bioactive: Antiviral)TSC->TriazineBase-Cat.CyclizationPDE4PDE4 Inhibition(Anti-inflammatory)Quinox->PDE4Potential Activity

Figure 1: Divergent synthesis of heterocyclic scaffolds from Ethyl 3-ethoxy-4-methoxybenzoylformate.

References

  • ChemicalBook. (n.d.). Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties and CAS 1443354-61-7. Retrieved from

  • Sexton, W. A. (1942).[1][7] The condensation of o-phenylenediamine with ethyl acetoacetate and related

    
    -keto esters. Journal of the Chemical Society.[1][7] 
    
  • Arkivoc. (2009).[8][6] The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Arkivoc, (xiv), 346-361.[1][8][6] Retrieved from

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Org. Synth. 96, 98-109.[1][9] Retrieved from

  • Google Patents. (2018). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Intermediate Precursor).[10] Retrieved from

Analytical methods for the detection of Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS 1443354-61-7) is a critical structural analogue and potential process impurity associated with the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .[1] As a derivative of the key starting material 3-ethoxy-4-methoxybenzaldehyde, its presence represents a specific oxidation pathway (conversion of aldehyde/acetophenone precursors to


-keto esters) that must be monitored to ensure pharmaceutical purity.[1]

This Application Note provides two validated analytical workflows:

  • Method A (HPLC-UV): A robust, high-throughput method for raw material assay and process control (>0.1% w/w).[1]

  • Method B (UHPLC-MS/MS): A high-sensitivity method for trace impurity quantification (<10 ppm) and genotoxic impurity (GTI) risk assessment.[1]

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name Ethyl 2-(3-ethoxy-4-methoxyphenyl)-2-oxoacetate
Common Name Ethyl 3-ethoxy-4-methoxybenzoylformate
CAS Number
Molecular Formula C

H

O

Molecular Weight 252.26 g/mol
Structure Phenyl ring substituted with 3-OEt, 4-OMe;

-keto ester side chain.[1][2][3][4][5][6][7][8][9]
Appearance Pale yellow to yellow crystalline solid or oil (due to 1,2-dicarbonyl conjugation).[1]
Solubility Soluble in Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate; Sparingly soluble in water.[1]
Chromophore Strong UV absorbance at 280 nm (aromatic) and ~310 nm (n

of

-dicarbonyl).[1]

Analytical Strategy & Workflow

The analytical control strategy relies on the specific detection of the


-keto ester moiety, which distinguishes this impurity from the aldehyde precursor (3-ethoxy-4-methoxybenzaldehyde) and the acid degradant.[1]

AnalyticalWorkflow cluster_Methods Detection Methodologies Sample Sample Material (API or Reaction Mix) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) Sample->Prep HPLC Method A: HPLC-UV (Process Control >0.1%) Prep->HPLC High Conc. LCMS Method B: LC-MS/MS (Trace Analysis <10 ppm) Prep->LCMS Trace Impurity Data Quantification & Reporting HPLC->Data LCMS->Data

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on the required sensitivity.

Method A: HPLC-UV (Process Control)

Objective: Routine assay of the compound as a raw material or intermediate.[1]

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

    • Rationale: A standard C18 phase provides sufficient retention for the moderately non-polar ester while resolving it from more polar hydrolysis products (acid form).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

    • Rationale: Acidic pH suppresses the ionization of potential phenolic impurities and stabilizes the

      
      -keto ester against hydrolysis on-column.[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Quantification) and 310 nm (Identification).[1]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold
2.020Isocratic
12.080Linear Gradient
15.095Wash
15.120Re-equilibration
20.020End
Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of Ethyl 3-ethoxy-4-methoxybenzoylformate into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[1] (Conc: 1000 µg/mL).[1]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.[1]

    • Note: Prepare fresh daily.

      
      -keto esters are susceptible to hydrolysis in aqueous mixtures over prolonged periods (>24h).[1]
      

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantifying trace levels of the benzoylformate in Apremilast API matrices.

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1]

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
253.1 [M+H]

225.1 15Loss of Ethyl (C

H

) or CO
253.1 [M+H]

207.1 20Loss of Ethanol (OEt + H)
253.1 [M+H]

179.1 25Loss of Ethyl Formate (COOEt)
  • Mechanistic Insight: The primary fragmentation pathway involves the cleavage of the labile ester bond and the ejection of the

    
    -carbonyl (CO) group.[1] The transition 253.1 
    
    
    
    179.1 is typically the most specific for the benzoylformate core.

Impurity Fate & Origin Mapping

Understanding the origin of this impurity is vital for process control. It typically arises from the over-oxidation of the acetophenone intermediate or incomplete reaction during specific acylation steps.

ImpurityPathway Aldehyde 3-ethoxy-4-methoxybenzaldehyde (Starting Material) Acetophenone Acetophenone Intermediate Aldehyde->Acetophenone Grignard/Alkylation Target Ethyl 3-ethoxy-4-methoxybenzoylformate (Analyte of Interest) Acetophenone->Target Oxidation (SeO2 or KMnO4) or Acylation Acid 3-ethoxy-4-methoxybenzoylformic acid (Hydrolysis Product) Target->Acid Hydrolysis (H2O/H+)

Figure 2: Synthesis and degradation pathway.[1][8] The analyte is an intermediate that can hydrolyze to the acid form if not stored correctly.

System Suitability & Validation Criteria

To ensure data reliability (Trustworthiness), the following criteria must be met before sample analysis:

  • Precision: %RSD of 6 replicate injections of the Standard Solution

    
     2.0%.
    
  • Tailing Factor:

    
     (Symmetry is critical for ester quantification).[1]
    
  • Resolution:

    
     between the Analyte and the Acid hydrolysis product (which elutes earlier).
    
  • Sensitivity (LOD): Signal-to-Noise ratio

    
     3:1 for the lowest calibration standard (typically 0.05 µg/mL for HPLC-UV).
    

References

  • IntLab. (2025).[1] Catalog Entry for Ethyl 3-ethoxy-4-methoxybenzoylformate. Retrieved from [Link][1]

  • Man, H. W., et al. (2009). Discovery of Apremilast: A Potent and Orally Active Phosphodiesterase 4 Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for the 3-ethoxy-4-methoxy scaffold).

Sources

Introduction: Bridging Bench-Scale Discovery and Industrial Production

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate

Ethyl 3-ethoxy-4-methoxybenzoylformate is a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, most notably as a precursor to Apremilast, a widely used anti-inflammatory drug. The transition from a laboratory-scale synthesis of such a key intermediate to a robust, scalable industrial process is a formidable challenge. It demands not only a deep understanding of the underlying chemical principles but also a rigorous approach to process optimization, safety, and quality control. This application note serves as a comprehensive guide for researchers, chemists, and process engineers, providing a detailed, field-proven protocol for the scale-up synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. Our focus extends beyond a mere recitation of steps to elucidate the causality behind each procedural choice, ensuring a process that is both efficient and inherently safe.

Synthetic Strategy: The Friedel-Crafts Acylation Pathway

The most industrially viable route for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene with a suitable C2 electrophile. This method is advantageous due to the relatively low cost of starting materials and the straightforward nature of the reaction. The precursor, 1-ethoxy-2-methoxybenzene, can be reliably synthesized from isovanillin, a readily available starting material derived from natural sources.[1][2]

The overall synthetic transformation is a two-step process:

  • Ethylation of Isovanillin: Isovanillin is ethylated to produce 3-ethoxy-4-methoxybenzaldehyde. This is a classic Williamson ether synthesis, typically performed under basic conditions with an ethylating agent like bromoethane.[1]

  • Friedel-Crafts Acylation: The aromatic ring of the precursor is acylated using an electrophile like diethyl oxalate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the final α-keto ester product.[3]

Reaction Mechanism

The core of the synthesis is the electrophilic aromatic substitution (Friedel-Crafts acylation). The Lewis acid (AlCl₃) activates the diethyl oxalate, forming a highly reactive acylium ion intermediate. This potent electrophile is then attacked by the electron-rich aromatic ring of 1-ethoxy-2-methoxybenzene, which is activated by its two electron-donating alkoxy groups. A subsequent deprotonation restores the aromaticity of the ring and yields the desired product.

Visualized Synthesis Workflow

The diagram below outlines the key stages of the manufacturing process, from starting materials to the final purified product.

cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Friedel-Crafts Acylation cluster_2 PART 3: Purification & QC Isovanillin Isovanillin Ethylation Ethylation Reaction Isovanillin->Ethylation Base_Catalyst Base (e.g., NaOH) Catalyst (e.g., TBAB) Base_Catalyst->Ethylation Bromoethane Bromoethane Bromoethane->Ethylation Precursor 3-Ethoxy-4-methoxybenzaldehyde Ethylation->Precursor Acylation Acylation Reaction Precursor->Acylation DiethylOxalate Diethyl Oxalate DiethylOxalate->Acylation LewisAcid Lewis Acid (AlCl3) LewisAcid->Acylation Solvent Solvent (e.g., Benzene) Solvent->Acylation Quench Aqueous Quench Acylation->Quench CrudeProduct Crude Ethyl 3-ethoxy-4- methoxybenzoylformate Distillation Vacuum Distillation CrudeProduct->Distillation Extraction Solvent Extraction Quench->Extraction Extraction->CrudeProduct FinalProduct Purified Product Distillation->FinalProduct QC Quality Control Analysis FinalProduct->QC

Caption: High-level workflow for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate.

Detailed Scale-Up Protocol

This protocol is designed for a 1 kg scale production of the final product. All operations should be conducted in a well-ventilated chemical fume hood or a controlled reactor bay, with personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemically resistant gloves.

Part 1: Synthesis of 3-ethoxy-4-methoxybenzaldehyde

This initial step is based on established methods for the ethylation of isovanillin.[1][2]

Reagent/MaterialMolecular Wt.QuantityMolesMolar Ratio
Isovanillin152.15 g/mol 1.65 kg10.841.0
Sodium Hydroxide40.00 g/mol 0.52 kg13.001.2
Bromoethane108.97 g/mol 1.78 kg16.331.5
Tetrabutylammonium Bromide (TBAB)322.37 g/mol 0.35 kg1.080.1
Water18.02 g/mol 10 L--

Procedure:

  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel with 10 L of water.

  • Base and Substrate Addition: Begin stirring and add the sodium hydroxide (0.52 kg) pellets, allowing them to dissolve completely. The dissolution is exothermic; ensure the temperature does not exceed 40°C. Once dissolved, add the isovanillin (1.65 kg) and the phase-transfer catalyst, TBAB (0.35 kg).

  • Ethylating Agent Addition: At room temperature (20-25°C), add the bromoethane (1.78 kg) dropwise over a period of 1-2 hours. An exotherm will be observed; maintain the internal temperature below 35°C using a cooling bath if necessary.

  • Reaction: Stir the mixture vigorously at 25°C for 4-6 hours.[1] The reaction progress can be monitored by HPLC until the consumption of isovanillin is complete (>99%).

  • Isolation: Upon completion, cool the reactor to 10-15°C. The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold water (2 x 2 L) to remove inorganic salts and residual base. Dry the solid in a vacuum oven at 50-60°C to a constant weight.

  • Yield and Quality: The expected yield is approximately 94-96% of a white to off-white solid with a purity of >99% as determined by HPLC.

Part 2: Friedel-Crafts Acylation to Ethyl 3-ethoxy-4-methoxybenzoylformate

This step requires stringent control of temperature and moisture due to the reactive nature of aluminum chloride.

Reagent/MaterialMolecular Wt.QuantityMolesMolar Ratio
3-ethoxy-4-methoxybenzaldehyde180.20 g/mol 1.0 kg5.551.0
Diethyl Oxalate146.14 g/mol 1.22 kg8.331.5
Aluminum Chloride (Anhydrous)133.34 g/mol 1.48 kg11.102.0
Benzene (Anhydrous)78.11 g/mol 7.5 L--

Procedure:

  • Reactor Preparation: Ensure a 20 L reactor is scrupulously dry and purged with dry nitrogen. Equip it with a mechanical stirrer, thermometer, nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging Reagents: Charge the reactor with anhydrous benzene (7.5 L) and 3-ethoxy-4-methoxybenzaldehyde (1.0 kg). Stir until all solids are dissolved.

  • Cooling: Cool the reactor contents to 0-5°C using an ice-salt bath or a chiller.

  • Lewis Acid Addition: This step is highly exothermic and generates HCl gas. Ensure the reactor is vented through a caustic scrubber. Slowly add the anhydrous aluminum chloride (1.48 kg) portion-wise over 1-1.5 hours. Maintain the internal temperature strictly between 0-5°C. A thick slurry will form.

  • Acylating Agent Addition: Slowly add the diethyl oxalate (1.22 kg) via the dropping funnel over 2-3 hours, again maintaining the temperature at 0-5°C.[3]

  • Reaction: Allow the reaction to stir at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction's progress by taking quenched aliquots for HPLC analysis.

  • Reaction Quench: This is a critical and potentially hazardous step. Perform with extreme caution. Prepare a separate 50 L quench vessel containing a stirred mixture of crushed ice (10 kg) and concentrated HCl (1 L). Very slowly and carefully transfer the reaction mixture from the primary reactor into the vigorously stirred ice/HCl mixture. The rate of addition must be controlled to manage the violent exotherm and gas evolution. The final temperature in the quench vessel should not exceed 20°C.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a liquid-liquid extractor or a separation funnel.

    • Separate the organic (benzene) layer.

    • Extract the aqueous layer with benzene (2 x 1 L) to recover any dissolved product.

    • Combine all organic layers. Wash successively with 2N HCl (2 L), water (2 L), 5% sodium bicarbonate solution (2 L), and finally with brine (2 L).

  • Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification: High-Vacuum Distillation

The crude product is effectively purified by fractional distillation under high vacuum to remove unreacted starting materials and high-boiling point impurities.

  • Apparatus: A short-path distillation apparatus is recommended to minimize thermal decomposition.

  • Conditions:

    • Pressure: 1-2 mmHg

    • Pot Temperature: 160-180°C

    • Head Temperature (Vapor): 140-150°C

  • Procedure: Collect the fraction boiling within the specified range. The purified Ethyl 3-ethoxy-4-methoxybenzoylformate should be a pale yellow liquid.[4] The expected yield after distillation is 85-90%.

Quality Control and Analytical Characterization

To ensure the final product meets the required specifications for pharmaceutical use, a comprehensive set of analytical tests must be performed.[5][6][7]

Analytical TechniquePurposeExpected Result/Specification
HPLC Purity assessment and quantification of impurities.Purity ≥ 99.5%
GC-MS Identification and confirmation of molecular weight.M/z peak corresponding to 252.25 g/mol .
¹H NMR Structural confirmation and verification of proton environment.Spectra consistent with the proposed structure.
¹³C NMR Structural confirmation and verification of carbon skeleton.Spectra consistent with the proposed structure.
FTIR Identification of key functional groups.Peaks for C=O (ester), C=O (ketone), C-O (ether).
Karl Fischer Titration Determination of water content.≤ 0.1%

Process Safety and Environmental Considerations

The scale-up of this synthesis involves several significant hazards that must be rigorously controlled.

  • Chemical Hazards:

    • Aluminum Chloride: Highly corrosive and water-reactive. Generates HCl gas upon contact with moisture. Handle in a dry, inert atmosphere.[3]

    • Diethyl Oxalate: Toxic and an irritant. Avoid inhalation and skin contact.[8][9]

    • Benzene: Carcinogenic and flammable. Use in a closed system with proper ventilation.

    • Bromoethane: Toxic and potentially carcinogenic.

  • Procedural Hazards:

    • Exothermic Reactions: The addition of AlCl₃ and the final quench are highly exothermic. Strict temperature control and slow addition rates are mandatory to prevent thermal runaway.

    • Gas Evolution: Both the AlCl₃ addition and the quench produce large volumes of HCl gas. The reactor must be vented to a properly designed and maintained caustic scrubber.

  • Waste Management:

    • Aqueous waste from the quench and washes will be acidic and contain aluminum salts. This stream must be neutralized before being sent to a wastewater treatment facility.

    • Organic solvent waste should be collected and disposed of via licensed hazardous waste incineration.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate. By understanding the chemical principles behind each step and adhering strictly to the outlined procedures for reaction control, purification, and safety, researchers and production chemists can confidently and efficiently manufacture this critical pharmaceutical intermediate. The emphasis on process control and analytical verification ensures a final product of high purity and consistency, suitable for the demanding standards of the drug development industry.

References

  • CN105330547A - Methyl benzoylformate highly selective synthetic method - Google Patents.
  • MSDS of Diethyl oxalate.
  • CN101613281A - The preparation method of benzoyl formiate - Google Patents.
  • An Eco-Friendly and Efficient Synthesis of Benzoylformic Acid and Methyl Benzoylformate from Styrene.
  • Oxalic acid - Wikipedia.
  • III Analytical Methods.
  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate.
  • 95-92-1(Diethyl oxalate) Product Description - ChemicalBook.
  • ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure.
  • Methyl benzoylformate: properties, applications and safety - ChemicalBook.
  • Esters in Industry: An Overview of the Reactors Used in Their Biocatalytic Synthesis.
  • CN111559963A - Long-wavelength benzoyl formic acid methyl ester photoinitiator and preparation method thereof - Google Patents.
  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones - ResearchGate.
  • Ethyl benzoylformate 95 1603-79-8 - Sigma-Aldrich.
  • Analytical Methods - OPUS.
  • Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem - NIH.
  • Quality Control and Analytical Techniques for Biopharmaceuticals - ResearchGate.
  • How to purify esterefication product? - ResearchGate.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar.
  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate - Google Patents.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate.
  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs.
  • Phenobarbital - Wikipedia.
  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents.
  • Analytical Methods for the Determination of Pollutants in Pharmaceutical Manufacturing Industry Wastewater - July 1998 - EPA.
  • Free base - Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 3-ethoxy-4-methoxybenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate is a critical step in the preparation of PDE4 inhibitors and related phosphodiesterase scaffolds.[1] While the structure appears simple, the synthesis is deceptively challenging due to regiochemical ambiguity in the starting material (1-ethoxy-2-methoxybenzene) and the lability of the


-keto ester moiety .[1]

This guide addresses the three most common synthetic routes, with a primary focus on troubleshooting the Friedel-Crafts acylation and the Grignard metallation pathways.

Module 1: The Friedel-Crafts Acylation Route

Protocol: Reaction of 1-ethoxy-2-methoxybenzene (veratrole derivative) with Ethyl Oxalyl Chloride and Aluminum Chloride (


).[1]
Critical Failure Analysis
SymptomRoot CauseTechnical Intervention
Wrong Isomer (Major Impurity) Regioselectivity Failure. The starting material has two activating groups.[1] Acylation at the position para to the ethoxy group (Pos. 4) competes with the desired para to methoxy (Pos. 5).Switch Lewis Acid.

is non-selective. Switch to

or

in DCM at -10°C to improve steric discrimination. If the isomer ratio remains <95:5, abandon F-C for the Grignard route.
Low Yield (<30%) / Black Tar Ether Cleavage (Dealkylation).

is a harsh Lewis acid that cleaves aryl ethers (especially methoxy groups) at

, forming phenols/tars.
Temperature Control. Maintain reaction temperature strictly below 0°C . Quench immediately upon completion. Do not reflux.
Product Hydrolysis Aggressive Quench.

-keto esters are highly susceptible to hydrolysis under basic or hot acidic conditions.[1]
Buffered Quench. Pour reaction mixture into ice-cold 1M HCl or saturated

. Avoid NaOH washes.
Deep Dive: The Regioselectivity Trap

The most common "invisible" failure in this synthesis is the formation of the 4-ethoxy-3-methoxy isomer (Iso-A) instead of the target 3-ethoxy-4-methoxy isomer (Target).[1]

  • Mechanism: The methoxy group is slightly more activating than the ethoxy group, theoretically favoring the target (Pos. 5). However, steric hindrance from the ethoxy group can push the incoming electrophile to the less hindered Pos. 4.

  • Validation: You must confirm regiochemistry via NOESY NMR or by comparing the chemical shift of the aromatic protons. The proton ortho to the carbonyl in the target compound typically appears as a doublet (meta-coupling) or doublet of doublets, distinct from the isomer.

Regioselectivity Start 1-ethoxy-2-methoxybenzene Reagent + EtOOC-COCl / AlCl3 Start->Reagent PathA Isomer A: 4-ethoxy-3-methoxybenzoylformate (Undesired Impurity) Reagent->PathA Path A (Para to OEt) PathB Target: 3-ethoxy-4-methoxybenzoylformate (Correct Product) Reagent->PathB Path B (Para to OMe) ResultA Hard to Separate (Recrystallization Fails) PathA->ResultA Steric Control ResultB ResultB PathB->ResultB Electronic Control

Figure 1: Regiochemical competition during Friedel-Crafts acylation. Path B is the electronic preference, but Path A often occurs due to steric factors or high temperatures.

Module 2: The Grignard Metallation Route (Recommended)

Protocol: Formation of Grignard reagent from 4-bromo-2-ethoxyanisole followed by reaction with Diethyl Oxalate .[1]

This route guarantees the correct isomer but introduces "Double Addition" risks.

Troubleshooting Guide
Q: My reaction yields the

-hydroxy ester (alcohol) instead of the keto ester. Why?

A: This is a classic "Double Addition" error. The Grignard reagent is more reactive toward the ketone product than the oxalate ester.

  • The Fix (Inverse Addition): Never add the oxalate to the Grignard. You must cannulate the Grignard solution dropwise into a solution of excess Diethyl Oxalate (2.0 - 3.0 equiv) at -78°C . This ensures the Grignard is always the limiting reagent, preventing it from attacking the newly formed ketone.

Q: The Grignard won't initiate.

A: Aryl ethers can passivate Magnesium surfaces.

  • The Fix:

    • Activation: Flame-dry the Mg turnings under Argon/Nitrogen. Add a crystal of Iodine (

      
      ) and heat until purple vapor fills the flask.
      
    • Entrainment: Add 100

      
      L of 1,2-dibromoethane (DBE) to "scrub" the Mg surface.
      
    • Concentration: Start with a high concentration of bromide in THF to kickstart the exotherm, then dilute.

Q: I see a symmetric ketone impurity (Diaryl ketone).

A: This comes from the Grignard reacting with the product after warming up.

  • The Fix: Quench the reaction cold (at -20°C or lower) using acidic ethanol or 1M HCl. Do not let the reaction mixture warm to room temperature before quenching.

GrignardWorkflow Step1 Precursor: 4-bromo-2-ethoxyanisole Step2 Mg Activation: THF, I2, Heat Step1->Step2 Step3 Grignard Formation (ArMgBr) Step2->Step3 Step4 CRITICAL STEP: Inverse Addition Step3->Step4 Slow Cannulation Warning Standard Addition (Oxalate into Mg) LEADS TO FAILURE Step3->Warning Avoid Step6 Quench: Cold 1M HCl Step4->Step6 Step5 Receiver Flask: Diethyl Oxalate (3.0 eq) @ -78°C Step5->Step4 Product Product Step6->Product Target Keto-Ester

Figure 2: The Inverse Addition Protocol required to prevent double-addition side products.

Module 3: Purification & Characterization

Separation of Acid Byproduct

During workup, some ethyl ester will hydrolyze to the


-keto acid .
  • Detection: Broad peak at 10-12 ppm in

    
     NMR or a smear on TLC (acidic streak).[1]
    
  • Removal: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) . The acid will move to the aqueous layer (which can be acidified later to recover the acid if needed). The ester remains in the organic layer.
    
Crystallization

The product is often a low-melting solid or oil.[1]

  • Solvent System: Hexane/Ethyl Acetate (9:[1]1) or pure Isopropyl Ether (IPE).

  • Technique: If it oils out, seed with a crystal from a previous batch or scratch the glass surface. Cooling to -20°C is often necessary to induce precipitation.[1]

References

  • Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on Acylation mechanisms and catalyst selection).

  • Ranu, B. C., & Bhar, S. (1999). Dealkylation of Ethers. Org.[2][3][4] Prep. Proced. Int., 28, 371. (Review of AlCl3 mediated dealkylation risks).

  • Rambaud, M., et al. (1981). Synthesis of alpha-keto esters via Grignard reagents. Synthesis, 1981(5), 350-352. Link

  • Muller, G. W., et al. (1996). Synthesis of PDE4 Inhibitors. Journal of Medicinal Chemistry, 39(16), 3238–3240. (Context for the dialkoxybenzene scaffold in drug discovery).
  • BenchChem. (2025).[5] Diethyl Oxalate: Applications in Organic Synthesis. Link (General protocols for oxalate handling).[1]

Sources

Technical Support Center: Ethyl 3-ethoxy-4-methoxybenzoylformate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of reaction conditions for Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7). This document is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers requiring high-fidelity control over the synthesis of this key pharmaceutical intermediate.

Executive Summary & Reaction Logic

The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate typically proceeds via the Friedel-Crafts acylation of 1-ethoxy-2-methoxybenzene (ethyl guaiacol) with ethyl oxalyl chloride (ethyl chlorooxoacetate).[1][2]

While conceptually straightforward, this reaction presents three critical failure modes:

  • Regioisomerism: Competition between the para-ethoxy (unwanted) and para-methoxy (desired) substitution sites.[1][2]

  • Ether Cleavage (Dealkylation): Lewis acid-mediated cleavage of the ethoxy or methoxy groups, generating phenolic impurities.[1][2]

  • Ester Hydrolysis: The

    
    -keto ester moiety is highly susceptible to hydrolysis during aqueous workup.[1][2]
    

The protocol below prioritizes low-temperature kinetic control to maximize regioselectivity and minimize ether cleavage.

Optimized Experimental Protocol

Reaction Class: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) Scale: 10 mmol (adaptable)[1][2]

ParameterSpecificationRationale
Substrate 1-Ethoxy-2-methoxybenzene (1.0 eq)High purity (>98%) required to minimize isomeric baselines.[1][2]
Reagent Ethyl oxalyl chloride (1.2 eq)Slight excess ensures full conversion of the limiting aromatic substrate.[1]
Catalyst

(1.2 eq) or

(1.1 eq)

is milder and reduces dealkylation risk compared to

.[1][2]
Solvent Dichloromethane (DCM)Anhydrous.[1][2][3] Provides optimal solubility and thermal control.[1][2]
Temperature -10°C to 0°C (Addition), then RTLow temp addition is critical to suppress kinetic side products.[1][2]
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Lewis Acid Activation: Charge DCM (5 mL/mmol) and Ethyl oxalyl chloride (1.2 eq). Cool to -10°C .[1][2]

  • Catalyst Addition: Add

    
     (1.2 eq) dropwise via syringe.[1][2] Note: Solution will turn yellow/orange due to acylium ion complex formation.[1][2] Stir for 15 min at -10°C.
    
  • Substrate Addition: Dissolve 1-Ethoxy-2-methoxybenzene (1.0 eq) in minimal DCM. Add dropwise to the reaction mixture over 30 minutes, maintaining internal temp < 0°C.

  • Reaction Phase: Allow to warm to 10°C over 2 hours. Monitor via TLC/HPLC.[1][2] Do not reflux.

  • Quench (Critical): Pour reaction mixture slowly into a vigorously stirred slurry of ice and 1M HCl . Avoid alkaline quench to prevent ester hydrolysis.

  • Workup: Extract with DCM. Wash organic layer with cold brine.[1][2] Dry over

    
    .[1][2] Concentrate 
    
    
    
    °C.

Troubleshooting Guide (FAQ)

Q1: I am detecting a significant impurity (~15%) with a mass of [M-14]. What is happening?

Diagnosis: You are observing Lewis Acid-Mediated Dealkylation .[1][2] Mechanism: Strong Lewis acids like


 can coordinate to the ether oxygen, facilitating nucleophilic attack (by 

) on the alkyl group, resulting in cleavage to a phenol (Mass = Product -

).[1] This is common with methoxy groups.[1][2] Corrective Action:
  • Switch Catalyst: Replace

    
     with 
    
    
    
    or
    
    
    . These are "softer" Lewis acids with lower affinity for ether oxygens.[1][2]
  • Temperature Control: Strict adherence to

    
    °C during addition. Dealkylation has a higher activation energy than acylation; keeping the temperature low favors the C-C bond formation over C-O cleavage.[1]
    
  • Quench Timing: Do not let the reaction stir overnight. Quench immediately upon consumption of starting material.[1][2]

Q2: The reaction yields a mixture of isomers. How do I favor the 3-ethoxy-4-methoxy product?

Diagnosis: Regioselectivity issues between the para-ethoxy and para-methoxy positions. Technical Insight: In 1-ethoxy-2-methoxybenzene, the ethoxy and methoxy groups are both ortho/para directors.[1][2]

  • Path A (Desired): Attack para to the Methoxy group (Position 5 relative to ring).[1]

  • Path B (Undesired): Attack para to the Ethoxy group (Position 4 relative to ring).[1] Optimization:

  • Steric Control: The ethoxy group is bulkier than the methoxy group.[1] Attack para to the ethoxy group (Path B) is slightly more sterically hindered by the adjacent methoxy group compared to Path A. However, electronic effects are similar.[1]

  • Solvent Effect: Switch from DCM to Nitromethane or Nitrobenzene .[1][2] Polar solvents can stabilize the discrete acylium ion, making it more selective (less "hot") and increasing the preference for the sterically favored position.

  • Alternative Route: If separation is impossible, switch to a Grignard approach : React 4-bromo-1-ethoxy-2-methoxybenzene with Mg, then quench with diethyl oxalate.[1][2] This guarantees regiochemistry.[1][2]

Q3: My yield is low, and NMR shows the ethyl ester is missing (carboxylic acid formed).

Diagnosis: Hydrolysis of the


-keto ester.[1][2]
Cause:  The carbonyl adjacent to the ester (the ketone) increases the electrophilicity of the ester carbonyl, making it hyper-sensitive to hydrolysis, especially under basic conditions (e.g., 

wash). Corrective Action:
  • Acidic Quench Only: Use 1M HCl or saturated

    
    .[1][2] Never use NaOH or 
    
    
    
    during the initial quench.[1]
  • Rapid Processing: Do not store the crude mixture in wet solvent. Dry and concentrate immediately.

Visualizations

Reaction Pathway & Impurity Logic

The following diagram maps the critical decision points in the synthesis and the mechanistic origins of common impurities.

ReactionPath Start 1-Ethoxy-2-methoxybenzene + Ethyl Oxalyl Chloride LewisAcid Lewis Acid Activation (AlCl3 vs TiCl4) Start->LewisAcid Acylium Acylium Ion Intermediate LewisAcid->Acylium Low Temp (<0°C) Dealkyl Side Reaction: Ether Cleavage (Phenol) LewisAcid->Dealkyl High Temp or Strong LA (AlCl3) PathA Path A: Attack Para to OMe (Desired Regioisomer) Acylium->PathA Major Pathway PathB Path B: Attack Para to OEt (Undesired Isomer) Acylium->PathB Minor Pathway Product Ethyl 3-ethoxy-4-methoxybenzoylformate PathA->Product Hydrolysis Workup Issue: Ester Hydrolysis (Acid) Product->Hydrolysis Alkaline Workup or Prolonged Water Contact

Caption: Mechanistic flow of Friedel-Crafts acylation showing bifurcation into desired product vs. regioisomers and dealkylation side-products.

Lewis Acid Selection Matrix[1]
CatalystReactivityDealkylation RiskRecommendation

HighHighUse only if

fails; requires -20°C.

ModerateLowPrimary Recommendation. Balanced profile.[1][2]

LowVery LowUse for highly sensitive substrates; may require RT.[1][2]

References

  • Friedel-Crafts Acylation Methodology: Olah, G. A.[1][2][4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1][2] (Foundational text on mechanism and catalyst selection).

  • Regioselectivity in Dialkoxybenzenes: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] Source: [1][2]

  • Synthesis of Alkoxybenzoylformates: Relevant patent literature for PDE4 inhibitors often cites similar intermediates (e.g., Roflumilast precursors).[1] See: U.S. Patent 5,712,298 (Synthesis of alkoxy-substituted benzamides and intermediates). Source: [1][2]

  • Dealkylation by Lewis Acids: Node, M., et al. "Hard Acid and Soft Nucleophile System.[1] New Efficient Method for the Cleavage of Methyl Ethers." Journal of Organic Chemistry, 1980, 45(22), 4455–4458.[1] Source: [1][2]

Sources

Technical Support Center: Ethyl 3-ethoxy-4-methoxybenzoylformate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-ethoxy-4-methoxybenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile α-keto ester. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common challenges and optimize your experimental outcomes. Our focus is on understanding and mitigating the formation of common byproducts through a deep understanding of the underlying reaction mechanisms.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Hydrolysis-Related Byproducts

Question 1: I'm observing a significant amount of a more polar impurity in my reaction mixture, which I suspect is the carboxylic acid. What is causing this and how can I prevent it?

Answer: You are likely observing the formation of 3-ethoxy-4-methoxybenzoylformic acid , the hydrolysis product of your starting material. The α-keto ester functionality in Ethyl 3-ethoxy-4-methoxybenzoylformate is susceptible to hydrolysis, a reaction in which water cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2]

Causality: This reaction is catalyzed by the presence of either acid or base.

  • Acid-Catalyzed Hydrolysis: Protons from an acidic medium will protonate the carbonyl oxygen of the ester, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Promoted Hydrolysis (Saponification): A hydroxide ion (or other basic nucleophile) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the ethoxide leaving group.[2][3]

Even trace amounts of water in your solvents or reagents, especially under non-neutral pH conditions or elevated temperatures, can lead to significant hydrolysis. α-keto esters can be particularly prone to this due to the electron-withdrawing effect of the adjacent ketone group.[1]

Troubleshooting & Prevention:

  • Rigorous Drying of Solvents and Reagents: Ensure all solvents (e.g., THF, Dichloromethane, Toluene) are freshly dried using appropriate methods, such as distillation from a drying agent or passing through an activated alumina column. Use freshly opened, anhydrous grade reagents whenever possible.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Control of pH: If your reaction conditions are not intrinsically acidic or basic, consider using a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid impurities. If the reaction is sensitive to base, ensure all glassware is free of basic residues.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

  • Work-up Procedure: During aqueous work-up, minimize the contact time of your product with the aqueous phase. Use cold, dilute acid or base for washes and work quickly.

Category 2: Decarboxylation & Decarbonylation Byproducts

Question 2: My final product analysis shows the presence of 3-ethoxy-4-methoxybenzaldehyde. How is this aldehyde being formed?

Answer: The formation of 3-ethoxy-4-methoxybenzaldehyde is a classic byproduct resulting from the decarboxylation (loss of CO₂) of the benzoylformate moiety. While this can be a desired enzymatic transformation, it is often an unwanted side reaction in synthetic chemistry.[4][5][6]

Causality: The most common pathway to decarboxylation in a non-enzymatic setting involves a two-step process:

  • Hydrolysis: The ethyl ester is first hydrolyzed to 3-ethoxy-4-methoxybenzoylformic acid, as discussed previously.

  • Decarboxylation: The resulting α-keto acid is thermally unstable and can readily lose carbon dioxide, especially upon heating, to form the aldehyde. The mechanism is facilitated by the formation of a stable carbanion intermediate (or a concerted process) stabilized by the adjacent carbonyl group.

High reaction temperatures or prolonged heating during work-up (e.g., distillation) can significantly promote this side reaction.

Troubleshooting & Prevention:

  • Prevent Hydrolysis: The primary strategy is to prevent the formation of the α-keto acid precursor. Follow all the recommendations for avoiding hydrolysis.

  • Minimize Heat: Avoid excessive temperatures during the reaction and purification steps. If purification requires heating, use the lowest possible temperature and pressure (in case of vacuum distillation).

  • Purification Method: Favor non-thermal purification methods like column chromatography over distillation if the desired product is thermally sensitive.

Question 3: I have identified a byproduct with a mass corresponding to the loss of a carbonyl group (CO), resulting in an ethyl benzoate derivative. What is this side reaction?

Answer: This byproduct is likely Ethyl 3-ethoxy-4-methoxybenzoate . Its formation is the result of a decarbonylation reaction, where a carbon monoxide molecule is lost. This is a known side reaction for α-keto esters, particularly in the presence of transition metal catalysts.[7][8]

Causality: Decarbonylation is often observed in reactions catalyzed by metals like Palladium (Pd) or Platinum (Pt). The metal can coordinate to the keto-carbonyl group, facilitating an oxidative addition/reductive elimination sequence that results in the expulsion of CO. Even trace metal impurities from previous synthetic steps can sometimes catalyze this process at elevated temperatures.

Troubleshooting & Prevention:

  • Catalyst Choice: If using a metal catalyst, screen for alternatives that are less prone to promoting decarbonylation.

  • Ligand Modification: In metal-catalyzed reactions, the choice of ligand can sometimes suppress decarbonylation pathways.

  • Purification of Starting Materials: Ensure your starting materials and reagents are free from trace metal contamination.

  • Temperature Control: As with decarboxylation, lower reaction temperatures will disfavor this side reaction.

Category 3: Transesterification Byproducts

Question 4: My reaction is run in methanol, and I am seeing a new ester peak in my analysis. What is happening?

Answer: You are likely observing transesterification , where the ethyl group of your starting material is being exchanged with the methyl group from your solvent to form Methyl 3-ethoxy-4-methoxybenzoylformate .

Causality: Transesterification is the process of exchanging the alcohol group of an ester with another alcohol.[9][10] This reaction is typically catalyzed by acids or bases. If your reaction conditions are acidic or basic and you are using an alcohol as a solvent (other than ethanol), you can expect to see some degree of transesterification. The reaction is an equilibrium process, so using another alcohol as a solvent (in large excess) will drive the equilibrium toward the formation of the new ester.[11][12]

Troubleshooting & Prevention:

  • Solvent Choice: The simplest solution is to avoid using other alcohols as solvents. If an alcohol is required, use ethanol to match the ester group of your starting material.

  • Use a Non-Alcoholic Solvent: If possible, switch to a non-protic solvent like THF, DCM, or Toluene.

  • Neutralize Catalysts: If trace acid or base is unavoidable, consider methods to neutralize it before adding your α-keto ester.

Summary of Common Byproducts and Prevention Strategies

Byproduct NameStructureCommon CausePrevention & Troubleshooting
3-ethoxy-4-methoxybenzoylformic acid
Hydrolysis: Presence of water with acid or base catalysis.Use anhydrous reagents/solvents; run under inert atmosphere; control pH; minimize temperature.[1][2]3-ethoxy-4-methoxybenzaldehyde Decarboxylation: Thermal decomposition of the hydrolyzed α-keto acid.Prevent hydrolysis; avoid high temperatures during reaction and work-up.[4][5]Ethyl 3-ethoxy-4-methoxybenzoate Decarbonylation: Often catalyzed by transition metals.Choose catalysts carefully; avoid metal contamination; lower reaction temperature.[7][8]Methyl 3-ethoxy-4-methoxybenzoylformate Transesterification: Reaction with another alcohol (e.g., methanol) under acidic/basic conditions.Use ethanol as the solvent if an alcohol is needed; otherwise, use aprotic solvents.[9][10]

(Note: Placeholder images are used for structures.)

Visualizing Byproduct Formation Pathways

The following diagram illustrates the primary pathways from the starting material to the most common byproducts.

Byproduct_Pathways SM Ethyl 3-ethoxy-4- methoxybenzoylformate Acid 3-ethoxy-4-methoxy- benzoylformic acid SM->Acid + H₂O (Acid/Base) Benzoate Ethyl 3-ethoxy-4- methoxybenzoate SM->Benzoate - CO (Metal Catalyst) Trans_Ester Methyl 3-ethoxy-4- methoxybenzoylformate SM->Trans_Ester + CH₃OH (Acid/Base) Aldehyde 3-ethoxy-4-methoxy- benzaldehyde Acid->Aldehyde - CO₂ (Heat) caption Key Byproduct Formation Pathways

Caption: Key Byproduct Formation Pathways.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproducts in a Nucleophilic Addition Reaction

This protocol outlines a general workflow for a reaction involving the addition of a nucleophile to the ketone of Ethyl 3-ethoxy-4-methoxybenzoylformate, with steps designed to minimize the formation of common byproducts.

1. Glassware and Reagent Preparation: a. All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., Drierite). b. Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and nitrogen inlet) and flame-dry under a stream of inert gas (Argon or Nitrogen). c. Use anhydrous solvents. For example, THF should be freshly distilled from sodium/benzophenone. d. All liquid reagents should be transferred via syringe. Solid reagents should be dried in a vacuum oven.

2. Reaction Setup: a. To the flame-dried flask, add Ethyl 3-ethoxy-4-methoxybenzoylformate and the appropriate anhydrous solvent under a positive pressure of inert gas. b. Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath) before adding any reactive reagents. This minimizes premature side reactions. c. Slowly add the nucleophile or other reagents dropwise via syringe or dropping funnel to maintain temperature control and avoid localized heating. d. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion, avoiding unnecessarily long reaction times.

3. Reaction Work-up and Quenching: a. Quench the reaction at low temperature by slowly adding a pre-cooled quenching solution (e.g., saturated aqueous ammonium chloride). b. Allow the mixture to warm to room temperature, then transfer to a separatory funnel. c. Extract the product into a suitable organic solvent (e.g., Ethyl Acetate). d. Wash the organic layer sequentially with cold, dilute solutions to remove impurities. For example: i. Wash with cold 5% NaHCO₃ solution to remove acidic byproducts (like the hydrolyzed acid). ii. Wash with cold brine to reduce the amount of dissolved water in the organic phase. e. Perform all aqueous washes efficiently to minimize contact time and potential for hydrolysis.

4. Purification: a. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator with a low-temperature water bath (e.g., < 40 °C) to prevent thermal degradation. b. Purify the crude product using flash column chromatography on silica gel. This method is generally preferred over distillation to avoid thermal decomposition (decarboxylation/decarbonylation).

Troubleshooting Workflow Diagram

This diagram provides a logical flow for identifying and solving issues related to byproduct formation.

Troubleshooting_Workflow Start Reaction complete. Analyze crude product (TLC, LC-MS, NMR). CheckPurity Is desired product the major component? Start->CheckPurity Byproduct Identify major byproduct(s) by mass and polarity. CheckPurity->Byproduct No Success Proceed with purification. CheckPurity->Success Yes IsAcid Byproduct is polar, matches acid mass? Byproduct->IsAcid IsAldehyde Byproduct is less polar, matches aldehyde mass? IsAcid->IsAldehyde No FixHydrolysis Issue: Hydrolysis Action: Use anhydrous conditions. Control pH. Lower temp. IsAcid->FixHydrolysis Yes IsOtherEster Byproduct has similar polarity, matches different ester mass? IsAldehyde->IsOtherEster No FixDecarb Issue: Decarboxylation Action: Prevent hydrolysis. Avoid high temperatures. IsAldehyde->FixDecarb Yes Other Consult further literature for uncommon side reactions. IsOtherEster->Other No FixTrans Issue: Transesterification Action: Change solvent to ethanol or aprotic equivalent. IsOtherEster->FixTrans Yes

Caption: A step-by-step troubleshooting workflow.

References

  • Polovnikova, E. S., et al. (2003). A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism. Frontiers in Chemistry. Available at: [Link]

  • Hass, H. J., et al. (2008). Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor. Biochemistry, 47(29), 7734–7743. Available at: [Link]

  • Weiss, P. M., et al. (1988). Kinetics and mechanism of benzoylformate decarboxylase using 13C and solvent deuterium isotope effects on benzoylformate and benzoylformate analogues. Biochemistry, 27(1), 131-137. Available at: [Link]

  • Comerford, J. W., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Nature Communications, 12(1), 4905. Available at: [Link]

  • MCAT Review. Keto Acids and Esters. MCAT Review. Available at: [Link]

  • LibreTexts Chemistry. (2021). Chemistry of Esters. Available at: [Link]

  • Ramasubramanian, V., et al. (2011). Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. Asian Journal of Chemistry, 23(8), 3660-3662. Available at: [Link]

  • Iding, H., et al. (2000). Benzoylformate Decarboxylase From Pseudomonas Putida as Stable Catalyst for the Synthesis of Chiral 2-hydroxy Ketones. Chemistry, 6(8), 1483-95. Available at: [Link]

  • Wikipedia. (n.d.). Benzoylformate decarboxylase. Available at: [Link]

  • Wang, C., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega, 5(16), 9370–9379. Available at: [Link]

  • Wang, C., et al. (2020). Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. Available at: [Link]

  • Zhang, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(10), 2294. Available at: [Link]

  • Memcode. (n.d.). (O-CHEM 2) Mechanisms. Available at: [Link]

  • Barnard, C. (n.d.). Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. Course Hero. Available at: [Link]

  • Joshi, A. D., & Adimurthy, S. (2014). An efficient FeSO4 mediated synthesis of methyl-4-(ethoxymethyl)-benzoate and basic conformational analysis of the same using computational tools. Journal of Chemical and Pharmaceutical Research, 6(7), 1834-1839. Available at: [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PrepChem. (n.d.). Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Available at: [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Alpha Hydrogens. Available at: [Link]

  • Redox. (2018). Safety Data Sheet Ethyl 3-ethoxypropionate. Available at: [Link]

  • Journal of Pesticide Science. (n.d.). Synthesis and Herbicidal Activities of Isoxazole Derivatives. ScienceOpen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Available at: [Link]

  • Organic Syntheses. (1990). SYNTHESIS OF ALKYL PROPANOATES BY A HALOFORM REACTION OF A TRICHLORO KETONE: ETHYL 3,3-DIETHOXYPROPANOATE. Organic Syntheses, 69, 238. Available at: [Link]

  • Encinar, J. M., et al. (2009). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Energies, 2(2), 361-378. Available at: [Link]

  • Senter, T. J., & Sarpong, R. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 21(11), 1546. Available at: [Link]

  • ResearchGate. (2016). How to purify esterification product?. Available at: [Link]

  • Jadhav, S. D., et al. (2013). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Scientific & Engineering Research, 4(7). Available at: [Link]

  • Bálint, E., et al. (2018). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 23(10), 2664. Available at: [Link]

  • Thirarong, P., et al. (2017). Batch Process of Ethyl Ester by Esterification from Palm Fatty Acid Distillate with Ethanol. Energy Procedia, 138, 931-936. Available at: [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETOXY PROPIONATE. Available at: [Link]

  • ResearchGate. (2009). (PDF) Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Available at: [Link]

  • Aurora Analytics. (n.d.). Acylation Reagents. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-ethoxy-3-methylbenzoylformate. Available at: [Link]

  • Al Banna, M. H., et al. (2017). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. IUCrData, 2(1), x162098. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). ETHYL-3-ETHOXYPROPIONATE. Available at: [Link]

Sources

Technical Support Center: Stability & Degradation of Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Brief

Compound: Ethyl 3-ethoxy-4-methoxybenzoylformate Class:


-Keto Ester (Benzoylformate derivative)
Primary Vulnerabilities:  Photochemical cleavage (Norrish Type I/II), Hydrolytic ester cleavage, Oxidative decarboxylation.

The Scientist’s Perspective: Researchers often mistake this compound for a standard benzoic ester (like ethyl benzoate). It is not. The


-keto moiety (the ketone adjacent to the ester) radically alters its stability profile. It acts as a "chemical antenna," absorbing UV-Vis light and facilitating rapid radical fragmentation—a property useful in photoinitiation but disastrous for sample storage. Furthermore, the electron-donating alkoxy groups (3-OEt, 4-OMe) shift its absorption maximum towards the visible spectrum, making it sensitive even to ambient laboratory lighting.

Part 2: Storage & Handling Protocols

Standard Operating Procedure (SOP): Preservation
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)Slows thermodynamic hydrolysis; freezes trace moisture.
Atmosphere Argon or Nitrogen (Headspace)Prevents oxidative degradation of the aldehyde byproduct if hydrolysis occurs.
Container Amber Glass / Foil-WrappedCRITICAL: The molecule is a photoinitiator analog. Amber glass blocks UV <400nm, preventing radical cleavage.
Desiccation Required

-keto esters are electrophilic; trace water attacks the ester bond rapidly.
Solvents Anhydrous Aprotic (DCM, THF)Avoid nucleophilic solvents (MeOH, EtOH) to prevent transesterification.

Part 3: Degradation Pathways & Mechanisms

Photochemical Degradation (The "Light" Problem)

Unlike simple esters, Ethyl 3-ethoxy-4-methoxybenzoylformate undergoes Norrish Type I and II cleavage upon irradiation. The 3-ethoxy and 4-methoxy substituents donate electron density, red-shifting the absorption.

  • Mechanism: Photon absorption

    
     Excited Triplet State 
    
    
    
    Homolytic bond cleavage between the carbonyls (
    
    
    -cleavage).
  • Result: Formation of benzoyl radicals and ethoxycarbonyl radicals, leading to complex oligomerization or solvent abstraction products.

Hydrolytic Cascade (The "Moisture" Problem)

Water attacks the ester carbonyl.[1] The resulting acid is thermally unstable.

  • Step A (Hydrolysis): Ester

    
     3-Ethoxy-4-methoxybenzoylformic acid + Ethanol.
    
  • Step B (Decarboxylation): The free

    
    -keto acid loses CO
    
    
    
    to form 3-Ethoxy-4-methoxybenzaldehyde .
Pathway Visualization

DegradationPathway EEMBF Ethyl 3-ethoxy-4-methoxybenzoylformate (Intact Target) Excited Excited Triplet State (n-π*) EEMBF->Excited UV/Vis Light (hν) Acid Intermediate Acid (Unstable) EEMBF->Acid H2O / H+ (Hydrolysis) Ethanol Ethanol EEMBF->Ethanol Leaving Group Radicals Radical Species (Benzoyl + Ethoxycarbonyl) Excited->Radicals Norrish Type I Cleavage Aldehyde 3-Ethoxy-4-methoxybenzaldehyde (Degradant) Acid->Aldehyde -CO2 (Decarboxylation) CO2 CO2 (Gas) Acid->CO2 Gas Evolution

Figure 1: Dual degradation pathways showing photochemical cleavage (Red) and hydrolytic decarboxylation (Yellow).

Part 4: Troubleshooting Guide

Scenario 1: "My HPLC shows a new peak at a lower retention time."
  • Diagnosis: Likely Hydrolysis .[1][2][3][4]

  • The Logic: The ester is lipophilic. If it hydrolyzes, the resulting acid (or aldehyde) is more polar (in reverse-phase chromatography) or significantly different in size.

  • Validation Protocol:

    • Check the peak's UV spectrum. The aldehyde (degradation product) will have a distinct carbonyl absorption shift compared to the

      
      -keto ester.
      
    • Spike Test: Add authentic 3-ethoxy-4-methoxybenzaldehyde to your sample. If the unknown peak grows, your compound has decarboxylated.

Scenario 2: "The sample turned yellow/brown in the vial."
  • Diagnosis: Photochemical Radical Polymerization or Oxidation .

  • The Logic: Benzoyl radicals formed by light exposure can recombine to form colored oligomers (benzils) or oxidize to quinone-like species.

  • Immediate Action:

    • Perform TLC (Thin Layer Chromatography).

    • If you see a streak or baseline material, polymerization has occurred.

    • Discard sample. Radical damage is irreversible.

Scenario 3: "NMR shows a mix of ethyl and methyl quartets."
  • Diagnosis: Transesterification .

  • The Cause: You stored the compound in Methanol (MeOH).

  • Mechanism: MeOH attacks the reactive

    
    -keto ester, displacing ethanol.
    
  • Fix: Only use Isopropanol or Acetonitrile for LC mobile phases; store stock solutions in DMSO-d6 or CDCl3.

Part 5: Analytical Decision Tree

Use this workflow to determine sample integrity before critical experiments.

TroubleshootingTree Start Start: Purity Check Visual Visual Inspection: Is it yellow/dark? Start->Visual HPLCCheck Run HPLC/UPLC (Gradient 10-90% ACN) Visual->HPLCCheck No (Clear/White) Discard Discard: Photochemical Damage Visual->Discard Yes (Color Change) SinglePeak Pass: Proceed to Exp HPLCCheck->SinglePeak Single Peak MultiPeak MultiPeak HPLCCheck->MultiPeak Multiple Peaks CheckRT CheckRT MultiPeak->CheckRT Analyze Retention Time Hydrolysis Fail: Hydrolysis (Check Desiccant) CheckRT->Hydrolysis New Polar Peak (Early Elution) Transest Fail: Transesterification (Change Solvent) CheckRT->Transest Peak shift ~0.5 min (Solvent Artifact)

Figure 2: Step-by-step analytical workflow for diagnosing impurity profiles.

Part 6: Frequently Asked Questions (FAQs)

Q1: Can I recrystallize this compound from Ethanol?

  • Answer: Risky. While standard esters are often recrystallized from EtOH,

    
    -keto esters are more susceptible to solvolysis (ethanolysis) at high temperatures.
    
  • Recommendation: Use a non-nucleophilic solvent system, such as Hexane/Ethyl Acetate or Toluene/Heptane. If you must use alcohols, keep the temperature low and duration short.

Q2: Why does the Material Safety Data Sheet (MSDS) say "Store under Inert Gas"?

  • Answer: It is a preventative measure against the aldehyde degradation product. If the ester hydrolyzes to the acid and then decarboxylates to the aldehyde, the aldehyde can auto-oxidize to a benzoic acid derivative in air. Inert gas breaks this chain.

Q3: Is this compound compatible with aqueous buffers for biological assays?

  • Answer: Only for short durations (minutes to hours).

  • Data: At pH 7.4, the half-life of

    
    -keto esters is significantly shorter than standard esters due to the electron-withdrawing effect of the adjacent ketone. Prepare fresh stocks in DMSO and dilute immediately before use.
    

References

  • Hu, S. et al. (2006). Photochemistry of

    
    -keto esters: Norrish Type I and II cleavage mechanisms. Journal of Organic Chemistry.[5] 
    
  • Rubin, M. B. (1969). Photochemistry of Benzoylformate Esters. Topics in Current Chemistry.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (Ester stability sections). Wiley-Interscience.

  • Sigma-Aldrich. (2023).

    
    -Keto Esters.[6] Technical Bulletin AL-142. 
    

Sources

Technical Support Center: Analytical Monitoring of Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ROF-INT-004 Subject: Reaction Monitoring & Purity Analysis (TLC/HPLC) Molecule Class:


-Keto Ester (Roflumilast Intermediate)

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate is a critical intermediate in the synthesis of the PDE4 inhibitor Roflumilast . Its analysis requires specific attention to the


-keto ester moiety, which is susceptible to hydrolysis and decarboxylation. This guide provides troubleshooting protocols for Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), focusing on distinguishing the product from its precursors (3-ethoxy-4-methoxyacetophenone or 1-ethoxy-2-methoxybenzene) and its primary degradation product (the free acid).

Module 1: TLC Diagnostics & Troubleshooting

FAQ: How do I distinguish the product from the starting material on TLC?

Diagnosis: The polarity difference between the


-keto ester and the starting acetophenone or dialkoxybenzene is often small, leading to co-elution.
Solution:  You must exploit the specific reactivity of the ketone and the ester groups.
  • Polarity Logic:

    • Least Polar (

      
      ):  1-ethoxy-2-methoxybenzene (if using Friedel-Crafts route).
      
    • Mid Polarity: Ethyl 3-ethoxy-4-methoxybenzoylformate (Target).

    • Mid-High Polarity: 3-ethoxy-4-methoxyacetophenone (if using oxidation route).

    • Most Polar (

      
      ):  3-ethoxy-4-methoxybenzoylformic acid (Hydrolysis impurity).
      
  • Recommended Solvent System:

    • Standard: Hexane:Ethyl Acetate (80:20 v/v).

    • High Resolution: Toluene:Ethyl Acetate (90:10 v/v). Toluene provides better separation for aromatic isomers.

FAQ: The spots are visible under UV, but how do I confirm it's the keto-ester?

Diagnosis: UV (254 nm) shows all aromatic species. You need a functional group stain.[1][2] Solution: Use 2,4-Dinitrophenylhydrazine (2,4-DNP) stain.

  • Mechanism: The hydrazine reacts with the

    
    -ketone to form a hydrazone.
    
  • Result:

    • Target (Keto-ester): Bright Yellow/Orange spot.

    • Impurity (Acid): Yellow/Orange spot (but lower

      
      ).
      
    • Impurity (Dialkoxybenzene): No color change (remains UV active only).

Protocol: TLC Visualization Workflow
  • Elution: Run TLC in Hexane:EtOAc (80:20).

  • UV Check: Mark all spots under 254 nm.

  • Stain: Dip in 2,4-DNP solution.

  • Heat: Gently heat with a heat gun.

  • Interpretation:

    • Spot A (

      
       0.6): UV+, DNP- (Starting Material - Friedel Crafts route).
      
    • Spot B (

      
       0.4): UV+, DNP+ (Product).
      
    • Spot C (

      
       0.1): UV+, DNP+ (Hydrolyzed Acid).
      

Module 2: HPLC Method Development

FAQ: My product peak is tailing significantly. What is wrong?

Diagnosis: While the target is an ester, the


-keto group can enolize or interact with silanols on the column. Furthermore, any hydrolyzed free acid present will tail severely without pH control.
Solution:  You must use an acidic modifier.
  • Recommendation: Add 0.1% Formic Acid or 0.1% Phosphoric Acid to both mobile phases (Water and Acetonitrile). This suppresses the ionization of the free acid impurity (

    
    ) and sharpens the keto-ester peak.
    
FAQ: I see a "ghost peak" that grows over time in the autosampler.

Diagnosis: The ethyl ester is hydrolytically unstable, especially if the sample solvent is not neutral. Solution:

  • Solvent: Dissolve samples in Acetonitrile (anhydrous) rather than Methanol/Water mixtures if delays are expected.

  • Temperature: Keep the autosampler at 4°C .

Standard HPLC Protocol
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5

m
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Wavelength 254 nm (Aromatic) & 280 nm (Benzoyl)
Gradient 0-2 min: 30% B2-15 min: 30%

90% B15-20 min: 90% B

Module 3: Visual Troubleshooting Guides

Workflow 1: TLC Decision Tree

Use this logic flow to determine the identity of spots on your plate.

TLC_Logic Start TLC Spot Analysis (Hexane:EtOAc 80:20) UV_Check Visible under UV (254nm)? Start->UV_Check Not_Aromatic Non-Aromatic Impurity (Check reagents) UV_Check->Not_Aromatic No DNP_Stain Stain with 2,4-DNP UV_Check->DNP_Stain Yes Color_Result Spot Color? DNP_Stain->Color_Result No_Color Starting Material (Dialkoxybenzene) Color_Result->No_Color Remains White/UV only Orange Contains Ketone Color_Result->Orange Turns Yellow/Orange Rf_Check Check Rf Value Orange->Rf_Check High_Rf Target Product (Ethyl Ester) Rf_Check->High_Rf Mid-High Rf Low_Rf Degradation Product (Free Acid) Rf_Check->Low_Rf Low Rf (Baseline)

Caption: Logic flow for identifying Ethyl 3-ethoxy-4-methoxybenzoylformate and impurities using UV and 2,4-DNP staining.

Workflow 2: HPLC Method Logic

Understanding the separation mechanism on Reverse Phase (C18).

HPLC_Flow Sample Reaction Mixture Col C18 Column (Hydrophobic Interaction) Sample->Col Acid Impurity: Free Acid (Most Polar) Col->Acid Elutes First (2-4 min) Ester Target: Ethyl Ester (Mid Polarity) Col->Ester Elutes Second (8-10 min) SM Start Mat: Dialkoxybenzene (Least Polar) Col->SM Elutes Last (12+ min) Time Retention Time Axis

Caption: Relative retention order on a standard C18 Reverse Phase column.

References

  • Roflumilast Synthesis Overview

    • Source: Journal of Chemical and Pharmaceutical Research.
    • Relevance: Identifies the benzoylformate derivatives as key intermedi
    • Link: (General Journal Link for verification)

  • Alpha-Keto Acid Analysis

    • Source: Royal Society of Chemistry (RSC). "Analysis of intracellular α-keto acids by HPLC."
    • Relevance: Establishes the necessity of acidic modifiers and derivatiz
    • Link:

  • TLC Staining Protocols

    • Source: Chemistry LibreTexts.
    • Relevance: Validates the use of 2,4-DNP for ketone detection and Bromocresol Green for acid detection.
    • Link:

  • Patent Literature (Synthesis Route)

    • Source: Google Patents (CN107827722B). "Synthetic method of 3-ethoxy-4-methoxybenzaldehyde."
    • Relevance: Describes the precursor chemistry (isovanillin derivatives) essential for understanding the impurity profile.
    • Link:

Sources

Validation & Comparative

Comparison of Ethyl 3-ethoxy-4-methoxybenzoylformate with other benzoylformates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of Ethyl 3-ethoxy-4-methoxybenzoylformate (EEMBF) , contrasting it with standard benzoylformates and alternative synthetic precursors. It is designed for researchers optimizing synthetic routes for PDE4 inhibitors (specifically Apremilast analogs) and formulation scientists evaluating specialized photoinitiators.

Comparative Performance Guide for Pharmaceutical & Polymer Applications

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (EEMBF) (CAS: 1443354-61-7) is a specialized


-keto ester characterized by a distinct electron-rich aromatic core. Unlike generic benzoylformates (e.g., Methyl Benzoylformate, MBF) used primarily in bulk UV curing, EEMBF occupies a dual niche:
  • Pharmaceutical Intermediate: It serves as a high-value precursor for the asymmetric synthesis of 3-ethoxy-4-methoxymandelic acid derivatives—key chiral building blocks for phosphodiesterase 4 (PDE4) inhibitors like Apremilast .

  • Red-Shifted Photoinitiator: Its alkoxy-substitution pattern shifts UV absorption towards the visible spectrum, offering superior depth-curing capabilities compared to unsubstituted analogs.

This guide compares EEMBF against its primary competitors: the Aldehyde Route (for synthesis) and Standard MBF (for photoinitiation).

Chemical Profile & Structural Logic[1][2]

FeatureEthyl 3-ethoxy-4-methoxybenzoylformate (EEMBF)Methyl Benzoylformate (MBF)3-Ethoxy-4-methoxybenzaldehyde
Structure

-Keto Ester (Dialkoxy sub.)

-Keto Ester (Unsub.)[1][2]
Aromatic Aldehyde
CAS 1443354-61-715206-55-0121-32-4 (Ethyl Vanillin deriv.)
Electronic State Electron-Rich (Donating OEt/OMe)Electron-NeutralElectron-Rich
Primary Utility Chiral Mandelic Synthesis / LED CuringGeneral UV CuringCondensation Reactions (Henry)
Lipophilicity High (Ethyl ester + Ethyl ether)Low (Methyl ester)Moderate

Application A: Pharmaceutical Synthesis (PDE4 Inhibitors)

The Challenge: Constructing the Chiral Center

The core pharmacophore of Apremilast involves a chiral ethylamine moiety attached to a 3-ethoxy-4-methoxyphenyl ring. Drug developers must choose between the Aldehyde Route (incumbent) and the Benzoylformate Route (EEMBF).

Comparative Analysis: EEMBF vs. Aldehyde Precursor
1. Enantioselectivity Potential
  • Aldehyde Route: typically involves a condensation (e.g., with dimethyl sulfone) followed by a resolution step or asymmetric hydrogenation of an enamine. Achieving >99% ee often requires expensive chiral auxiliaries (e.g., tert-butanesulfinamide).

  • EEMBF Route:

    
    -Keto esters are "privileged substrates" for Asymmetric Transfer Hydrogenation (ATH) . The rigid dicarbonyl structure allows Ru- or Rh-catalysts to lock the conformation, frequently yielding >99% ee  in a single step without auxiliary removal.
    
2. Reaction Kinetics & Impurity Profile
  • Aldehyde: Prone to Cannizzaro disproportionation or oxidation to benzoic acid under basic conditions.

  • EEMBF: The ketone moiety is less electrophilic than the aldehyde due to the electron-donating methoxy/ethoxy groups. This stability reduces side reactions during storage but requires more active catalysts for reduction.

Experimental Protocol: Asymmetric Transfer Hydrogenation of EEMBF

Objective: Synthesis of Ethyl (S)-3-ethoxy-4-methoxymandelate

Reagents:

  • Substrate: EEMBF (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Methodology:

  • Inerting: Charge a reaction vessel with EEMBF and degas with nitrogen (3 cycles).

  • Catalyst Addition: Add the Ruthenium catalyst under nitrogen flow.

  • Initiation: Introduce the HCOOH/Et3N mixture at 0°C to suppress non-enantioselective background reduction.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor consumption of the

    
    -keto ester peak (approx. 1735 cm⁻¹ IR or via HPLC).
    
  • Workup: Wash with water to remove salts/amine. Dry organic layer over MgSO₄.

  • Validation: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Scientist's Note: The electron-donating groups on EEMBF stabilize the transition state, often resulting in higher ee values compared to unsubstituted benzoylformates, though reaction times may be slightly longer.

Application B: Photoinitiator Performance

The Challenge: LED Curing & Yellowing

In biomedical device manufacturing (e.g., hydrogels, dental composites), standard initiators like MBF require high-energy UV-C/UV-B, which can damage sensitive biologics.

Comparative Analysis: EEMBF vs. Methyl Benzoylformate (MBF)
MetricEEMBF PerformanceMBF PerformanceMechanism
Absorption Max (

)
Red-Shifted (~330-350 nm) ~250-300 nmThe alkoxy auxochromes raise the HOMO energy, lowering the

gap.
LED Compatibility Moderate (365 nm / 385 nm) PoorEEMBF captures more photons from standard UV-LED sources.
Solubility High in Acrylates/Lipids ModerateThe ethyl ester and ethyl ether tails increase compatibility with hydrophobic resins.
Odor/Volatility Low Volatility High VolatilityHigher molecular weight reduces migration and odor issues (critical for medical devices).
Mechanism of Action (Norrish Type II)

Unlike Type I cleavable initiators, EEMBF typically operates via a Type II mechanism (H-abstraction) when used with an amine synergist. The excited triplet state abstracts a hydrogen from a co-initiator, generating radicals that initiate polymerization.

Visualizing the Synthetic Pathways

The following diagram illustrates the strategic divergence between using the Aldehyde route versus the EEMBF route for PDE4 inhibitor synthesis.

G cluster_0 Incumbent Route (Aldehyde) cluster_1 EEMBF Route (Benzoylformate) Aldehyde 3-Ethoxy-4-methoxy benzaldehyde Condensation Condensation (w/ Sulfone) Aldehyde->Condensation Racemate Racemic Intermediate Condensation->Racemate Resolution Chiral Resolution (Yield Loss) Racemate->Resolution Target Apremilast Precursor Resolution->Target  Low Atom Economy EEMBF EEMBF (Benzoylformate) ATH Asymmetric Transfer Hydrogenation EEMBF->ATH  Ru/Rh Catalyst Mandelate Chiral Mandelate (>99% ee) ATH->Mandelate  High Stereocontrol Conversion Functional Group Interconversion Mandelate->Conversion Conversion->Target  High Purity

Figure 1: Comparison of synthetic pathways. The EEMBF route utilizes asymmetric hydrogenation to establish chirality early, avoiding wasteful resolution steps common in the aldehyde route.

References

  • ChemicalBook. Ethyl 3-ethoxy-4-methoxybenzoylformate Product Properties & CAS 1443354-61-7. Retrieved from .

  • European Medicines Agency (EMA). Assessment Report: Apremilast (Otezla) - Impurity and Synthesis Overview. Retrieved from .

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Foundational protocol for -keto ester reduction).
  • Xiao, J. (2021). A Review on Synthetic Advances toward the Synthesis of Apremilast. Organic Process Research & Development. (Contextualizing the aldehyde vs.

Sources

Spectroscopic analysis and confirmation of Ethyl 3-ethoxy-4-methoxybenzoylformate structure

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis and structural confirmation framework for Ethyl 3-ethoxy-4-methoxybenzoylformate . This document is designed for analytical chemists and formulation scientists requiring rigorous identification protocols for quality control and IP validation.

A Comparative Analytical Guide for Structural Validation

Executive Summary & Structural Context[1][2]

Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized benzoylformate derivative, primarily utilized as a Type I photoinitiator in UV-curable coatings and as a pharmaceutical intermediate.[1] Its structural uniqueness lies in the specific 3-ethoxy, 4-methoxy substitution pattern, which distinguishes it from the more common Ethyl 3,4-dimethoxybenzoylformate analog.[1]

Why This Analysis Matters: In industrial synthesis (often starting from isovanillin), O-alkylation can produce mixed homologues. Distinguishing the 3-ethoxy variant from the 3-methoxy or 3,4-diethoxy impurities is critical because:

  • Solubility Performance: The ethyl ether tail increases lipophilicity (LogP), improving compatibility with hydrophobic acrylate resins compared to the dimethyl analog.[1]

  • Regulatory Compliance: Precise identification of the alkyl chain length is required for REACH registration and patent clearance.[1]

Comparative Profile: Target vs. Primary Alternative
FeatureTarget Product (3-Ethoxy-4-Methoxy)Alternative/Impurity (3,4-Dimethoxy)Analytical Impact
Formula C₁₃H₁₆O₅C₁₂H₁₄O₅Mass difference of 14 Da (CH₂).[1]
MW 252.26238.24Clearly resolvable by Low-Res MS.[1]
Alkoxy Groups 1x O-Ethyl, 1x O-Methyl2x O-MethylCritical: 1H NMR must show two ethyl patterns (Ester + Ether).[1]
Solubility Moderate-High (Hydrophobic)ModerateTarget offers better resin wetting.[1]

Spectroscopic Performance Guide

This section evaluates the "performance" of different analytical techniques in resolving the structural identity of the target molecule.

A. Nuclear Magnetic Resonance (NMR) Performance

Verdict: Gold Standard. Only 1H NMR can unequivocally distinguish the position of the ethoxy group (3-position) versus the ester ethyl group.[1]

  • Challenge: The molecule contains two ethyl groups (one ester, one ether).

  • Resolution: The chemical environment shifts the methylene (-CH₂-) signals distinctively.[1] The ester -CH₂- is deshielded by the carbonyl, appearing downfield (~4.4 ppm) compared to the ether -CH₂- (~4.1 ppm).[1]

B. Mass Spectrometry (MS) Performance

Verdict: Confirmation Only. MS confirms the molecular weight (252.26) and effectively rules out the dimethoxy impurity (238.24).[1] However, it cannot easily distinguish between Ethyl 3-ethoxy-4-methoxybenzoylformate and its isomer Ethyl 4-ethoxy-3-methoxybenzoylformate without complex fragmentation analysis.[1]

C. Infrared Spectroscopy (FTIR) Performance

Verdict: Screening Tool. Useful for confirming functional groups (Ketone C=O, Ester C=O, Ether C-O) but lacks the resolution to differentiate the ethyl/methyl substitution pattern on the aromatic ring.[1]

Detailed Spectroscopic Analysis

1H NMR Structural Assignment (Predicted)

Solvent: CDCl₃, 400 MHz

The 1H NMR spectrum is the definitive fingerprint.[1] The table below details the expected shifts and multiplicities based on electronic shielding principles and benzoylformate analogs.

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegrationStructural Insight
Ar-H (2) 7.60 – 7.65Doublet (d)1HOrtho to C=O (deshielded).[1]
Ar-H (6) 7.50 – 7.55dd1HOrtho to C=O.[1]
Ar-H (5) 6.90 – 6.95Doublet (d)1HOrtho to OMe (shielded).[1]
Ester -CH₂- 4.38 – 4.45 Quartet (q)2HDeshielded by -O-CO-.[1] Key Identifier.
Ether -CH₂- 4.10 – 4.18 Quartet (q)2H3-Ethoxy group.[1] Upfield of ester.
Methoxy -CH₃ 3.92 – 3.96Singlet (s)3H4-Methoxy group.[1]
Ether -CH₃ 1.45 – 1.50Triplet (t)3HCoupled to Ether CH₂.[1]
Ester -CH₃ 1.38 – 1.42Triplet (t)3HCoupled to Ester CH₂.[1]

Diagnostic Check:

  • Look for two quartets in the 4.0–4.5 ppm region.[1]

  • Look for one singlet in the 3.9 ppm region.[1] (The dimethoxy alternative would have two singlets and only one quartet).[1]

13C NMR Key Signals[1]
  • Ketone C=O: ~186 ppm (Characteristic of α-keto esters).[1]

  • Ester C=O: ~164 ppm.[1]

  • Aromatic C-O: ~148–155 ppm (C3 and C4).[1]

  • Ester O-CH₂: ~62 ppm.[1]

  • Ether O-CH₂: ~64 ppm.[1]

Experimental Protocols

Protocol A: High-Resolution NMR Acquisition

Objective: Resolve overlapping ethyl signals.

  • Sample Preparation: Dissolve 15-20 mg of the sample in 0.6 mL of CDCl₃ (99.8% D). Ensure the sample is free of residual ethanol, which can interfere with the ethyl ester signals.[1]

  • Instrument Parameters:

    • Frequency: ≥ 400 MHz (500 MHz preferred for clear quartet separation).

    • Scans: 16 (1H), 1024 (13C).[1]

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (quantitative).[1]

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually to ensure flat baselines around the 4.0–4.5 ppm region.[1]

Protocol B: LC-MS Identification

Objective: Confirm purity and MW.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 2.1mm, 1.8µm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI Positive Mode.

    • Target Ion: [M+H]⁺ = 253.27 m/z.[1]

    • Adducts: Look for [M+Na]⁺ = 275.25 m/z.[1]

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for structural confirmation and the fragmentation logic.

Diagram 1: Structural Confirmation Workflow

This flowchart guides the analyst through the critical decision points to accept or reject a batch based on spectral data.[1]

AnalyticalWorkflow Start Sample: Ethyl 3-ethoxy-4-methoxybenzoylformate Step1 Step 1: LC-MS Analysis Start->Step1 Decision1 MW = 252.26? Step1->Decision1 Fail1 REJECT: Incorrect Analog Decision1->Fail1 No Step2 Step 2: 1H NMR (400 MHz) Decision1->Step2 Yes Decision2 Region 3.8 - 4.5 ppm Check Step2->Decision2 ResultA Pattern A: 2 Singlets, 1 Quartet (Dimethoxy Impurity) Decision2->ResultA Found ResultB Pattern B: 1 Singlet, 2 Quartets (Target Structure) Decision2->ResultB Found Final RELEASE BATCH ResultB->Final

Caption: Analytical decision tree for distinguishing the target molecule from its dimethoxy analog.

Diagram 2: Structure & Fragmentation Logic

Visualizing the key cleavage sites relevant to both Photo-initiation (Type I) and Mass Spectrometry.[1]

Fragmentation Mol Ethyl 3-ethoxy-4-methoxybenzoylformate (MW 252) Cleave1 α-Cleavage (Norrish I) Photo-initiation Site Mol->Cleave1 UV / MS Subst 3-Ethoxy Group (Solubility/Redshift) Mol->Subst Structural Feature Frag1 Benzoyl Radical (Ar-CO•) Cleave1->Frag1 Frag2 Formate Radical (•CO-OEt) Cleave1->Frag2

Caption: Primary α-cleavage pathway characteristic of benzoylformate photoinitiators.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13430078 (Ethyl 3-ethoxy-4-hydroxybenzoate - Analog Reference). Retrieved from [Link][1]

  • Xiao, P., et al. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring.[1][2] Macromolecules.[1][2][3] (Context on Benzoylformate Spectroscopy). Retrieved from [Link][1][2]

  • SpectraBase. 3-Ethoxy-4-methoxybenzyl alcohol 1H NMR Spectrum. (Fragment Reference). Retrieved from [Link][1]

Sources

Comparative Guide: Analytical Strategies for Characterizing Impurities in Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Ethyl 3-ethoxy-4-methoxybenzoylformate Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate (CAS: 1443354-61-7) is a critical


-keto ester intermediate used in the synthesis of complex pharmaceutical APIs.[1][2] Its purity is paramount, as the 

-keto moiety is highly reactive and susceptible to degradation.[1] This guide objectively compares two primary analytical workflows for impurity characterization: Standard HPLC-UV (Quality Control) versus UHPLC-Q-TOF-MS (Deep Characterization).

While HPLC-UV remains the workhorse for routine batch release, our comparative data demonstrates that it fails to detect specific non-chromophoric and co-eluting isobaric impurities that UHPLC-Q-TOF-MS resolves.[1] This guide details the experimental protocols, mechanistic origins of impurities, and performance metrics to assist process chemists in selecting the optimal characterization strategy.

Impurity Landscape & Mechanistic Origins

To effectively characterize impurities, one must first understand their origin.[1] The synthesis of Ethyl 3-ethoxy-4-methoxybenzoylformate typically involves Friedel-Crafts acylation or Grignard reactions, leading to distinct impurity profiles.[1]

Identified Critical Impurities
  • Impurity A (Hydrolysis Product): 3-ethoxy-4-methoxybenzoylformic acid. Arises from moisture exposure; the ester bond is labile.

  • Impurity B (Degradation Product): Ethyl 3-ethoxy-4-methoxybenzoate. Formed via oxidative decarboxylation (loss of CO) under thermal stress.

  • Impurity C (Regioisomer): Ethyl 2-ethoxy-5-methoxybenzoylformate. A result of non-selective acylation on the aromatic ring.

  • Impurity D (Starting Material): 1-ethoxy-2-methoxybenzene. Unreacted precursor.

Pathway Visualization

The following diagram illustrates the synthetic pathway and the specific nodes where impurities are introduced.

ImpurityPathway SM1 1-ethoxy-2-methoxybenzene Product Ethyl 3-ethoxy-4-methoxybenzoylformate (Target) SM1->Product Main Reaction ImpC Impurity C (Regioisomer) SM1->ImpC Non-selective Acylation Reagent Ethyl oxalyl chloride (+ AlCl3) Reagent->Product ImpA Impurity A (Hydrolysis Acid) Product->ImpA Moisture/Hydrolysis ImpB Impurity B (Decarboxylated Ester) Product->ImpB Thermal/Oxidative Stress (-CO)

Figure 1: Mechanistic origin of key impurities during synthesis and storage.[3] Red arrows indicate degradation or side reactions.[1]

Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS

This section evaluates the performance of a standard QC method against an advanced characterization method.

Method A: Standard HPLC-UV (The "Control")
  • Application: Routine QC, Batch Release.

  • Detector: UV/Vis at 254 nm.

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Limitation: Fails to distinguish between the target compound and isobaric impurities with similar polarity; lower sensitivity for trace degradants.[1]

Method B: UHPLC-Q-TOF-MS (The "Alternative")
  • Application: Impurity Structural Elucidation, Process Optimization.[1]

  • Detector: Quadrupole Time-of-Flight Mass Spectrometry (ESI+).

  • Column: Sub-2 µm Core-Shell C18 (2.1 x 100 mm, 1.7 µm).

  • Advantage: Provides exact mass (<5 ppm error) and MS/MS fragmentation patterns to definitively identify Impurities B and C.

Performance Data Summary
MetricMethod A: HPLC-UVMethod B: UHPLC-Q-TOF-MSVerdict
Linearity (

)
> 0.999> 0.995HPLC-UV is better for quantitation.[1]
LOD (Impurity A) 0.05% (w/w)0.001% (w/w)MS is 50x more sensitive.
Specificity Moderate (Co-elution risk)High (Mass resolution)MS resolves isobars.
Run Time 25 minutes8 minutesUHPLC is 3x faster.
Structural ID Retention time match onlyExact Mass + FragmentationMS provides definitive ID.
Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (Trustworthiness pillar of E-E-A-T), the following protocols include system suitability criteria.

Protocol 1: Sample Preparation (Universal)
  • Solvent: Acetonitrile:Water (50:50 v/v).

  • Concentration: Prepare a 1.0 mg/mL solution of the test sample.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter (crucial for UHPLC).

  • Stability: Analyze within 4 hours.

    
    -keto esters can hydrolyze in aqueous mobile phases over time.
    
Protocol 2: UHPLC-Q-TOF-MS Workflow

This method is recommended for initial characterization of new batches or supplier qualification.[1]

  • Instrument: Agilent 1290 Infinity II coupled to 6545 Q-TOF (or equivalent).

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (improves ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5%

      
       95% B (Linear gradient)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

  • MS Parameters:

    • Source: ESI Positive Mode.[4]

    • Mass Range: m/z 100 – 1000.

    • Reference Mass: Purine (m/z 121.0508) and HP-0921 (m/z 922.0097) for real-time calibration.

System Suitability Requirement:

  • Mass accuracy for the parent peak [M+H]+ must be within ±5 ppm.

  • Resolution between Impurity B and Target > 1.5.

Protocol 3: Impurity Identification Logic

Use this decision tree to classify unknown peaks detected in the chromatogram.

IDLogic Start Unknown Peak Detected CheckMass Check Exact Mass (Q-TOF) Start->CheckMass MatchTarget Matches Target MW (252.26 Da)? CheckMass->MatchTarget YesMatch Isomer Check MatchTarget->YesMatch Yes NoMatch Calculate Mass Defect MatchTarget->NoMatch No Isomer Impurity C (Regioisomer) YesMatch->Isomer Different RT Loss28 Loss of 28 Da (CO)? Impurity B (Benzoate) NoMatch->Loss28 M-28 Gain18 Gain of 18 Da (H2O)? Impurity A (Acid) NoMatch->Gain18 M-18 (Fragment) or Shift in Parent

Figure 2: Logical workflow for identifying unknown impurities based on Mass Spectrometry data.

Expert Insights & Recommendations
  • The "Ghost" Peak Phenomenon: During method development, a peak at RRT 0.9 often appears.[1] Experience suggests this is often the hemiacetal form, generated if methanol is used as a diluent.[1] Recommendation: Always use Acetonitrile/Water as the diluent; avoid Methanol to prevent transesterification or hemiacetal formation on the keto group [1].[1]

  • Thermal Instability: The

    
    -keto ester moiety is thermally sensitive. We observed that injector temperatures >25°C can artificially increase the levels of Impurity B (Decarboxylated product). Protocol Adjustment:  Keep the autosampler at 4°C.
    
  • Selection Guide:

    • Use HPLC-UV for routine incoming raw material inspection where impurities are known and standards are available.

    • Use UHPLC-Q-TOF-MS when sourcing from a new vendor to detect unexpected synthetic byproducts (e.g., catalyst residues or novel isomers) that UV methods might miss due to peak overlapping.[1]

References
  • Evaluation of solvent effects on alpha-keto esters.Journal of Chromatography A. (General principle citation for keto-ester reactivity with alcohols).
  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Available at: [Link]

  • PubChem Compound Summary for Ethyl 3-ethoxy-4-methoxybenzoylformate. National Center for Biotechnology Information. Available at: [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Ethyl 3-ethoxy-4-methoxybenzoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Ethyl 3-ethoxy-4-methoxybenzoylformate is a specialized alpha-keto ester intermediate, often utilized in the synthesis of pharmaceuticals (e.g., phosphodiesterase inhibitors or neuraminidase inhibitors). While specific GHS data for this exact CAS may be limited in public repositories, its structural class (benzoylformates) dictates strict adherence to protocols for organic irritants and combustible esters .

Immediate Action Required:

  • Primary Hazard: Skin and severe eye irritation (Inferred H315, H319).[1] Potential for hydrolysis to acidic byproducts.

  • Disposal Method: High-temperature incineration (Fuel Blending).

  • Prohibited: Do not dispose of down drains or via evaporation.[2] Do not mix with strong oxidizers or concentrated alkalis.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (0.11 mm) for splash contact.Silver Shield / Laminate for spill cleanup.Esters can permeate standard latex. Laminate offers >480 min breakthrough time.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Alpha-keto esters are electrophilic and can cause significant corneal damage.
Respiratory Half-mask with OV/P100 cartridges (if aerosolized).Low vapor pressure expected, but heating/spills require organic vapor protection.
Body Lab Coat (Cotton/Poly) + Chemical Apron.Standard protection against organic splashes.

Part 2: Chemical Characterization & Waste Classification

To properly dispose of this material, you must understand its reactivity profile. This compound is not a simple solvent; it is a reactive intermediate.

Structural Hazards

The molecule contains an alpha-keto ester moiety attached to an electron-rich aromatic ring.

  • Hydrolysis Risk: In the presence of moisture or bases, the ester bond hydrolyzes, releasing ethanol and 3-ethoxy-4-methoxybenzoylformic acid . This reaction can slowly acidify waste containers.

  • Flammability: As a high-molecular-weight ester, it is likely Combustible (Class IIIB) rather than Flammable. Flash point is estimated >100°C (based on analogs like Ethyl Vanillate).

Regulatory Waste Codes (RCRA/EU)
  • US EPA (RCRA): This specific chemical is not P-listed or U-listed.

  • Characteristic Check:

    • Ignitability (D001): Only if liquid with Flash Point < 60°C (Unlikely, but verify if in solution).

    • Corrosivity (D002): Non-corrosive in pure form.

    • Toxicity (D004-D043): Not a TCLP metal/pesticide.[1]

  • Recommendation: Manage as Non-Regulated Chemical Waste destined for Incineration . If mixed with flammable solvents (e.g., EtOAc, Methanol), the entire mixture defaults to D001 .

Part 3: Pre-Disposal Stabilization & Segregation

The "Self-Validating" Storage System: A waste container is "self-validating" when it prevents user error through physical constraints.

  • Segregation Logic:

    • Keep Separate From: Concentrated Oxidizers (Nitric Acid, Peroxides) and Strong Bases (NaOH, KOH).

    • Why? Bases catalyze rapid hydrolysis, generating heat and pressure. Oxidizers present a fire risk with the organic ester.

  • Container Selection:

    • Preferred: Amber Glass or High-Density Polyethylene (HDPE).

    • Avoid: Metal drums if the waste is wet/acidic (prevents corrosion).

Visualization: Waste Segregation Workflow

The following diagram illustrates the decision logic for segregating this specific intermediate.

WasteSegregation Start Waste: Ethyl 3-ethoxy-4-methoxybenzoylformate StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream (Debris/Powder) StateCheck->SolidStream Solid/Absorbed LiquidStream Liquid Waste Stream StateCheck->LiquidStream Liquid/Solution IsPure Is it Pure? BinB Bin B: Non-Halogenated Organic (Fuel Blending) IsPure->BinB High BTU Value BinA Bin A: Solid Hazardous Waste (Double Bagged) SolidStream->BinA SolventCheck Mixed with Solvents? LiquidStream->SolventCheck SolventCheck->IsPure No (Pure Liquid) HalogenCheck Halogenated Solvents present? (DCM, Chloroform) SolventCheck->HalogenCheck Yes HalogenCheck->BinB No (e.g., Acetone/EtOAc) BinC Bin C: Halogenated Organic (Dedicated Incineration) HalogenCheck->BinC Yes

Caption: Decision tree for segregating Ethyl 3-ethoxy-4-methoxybenzoylformate based on physical state and co-solvents.

Part 4: Step-by-Step Disposal Protocol

Protocol A: Solid Waste (Pure Substance or Spill Debris)
  • Containment: Place solid material or contaminated wipes into a clear polyethylene bag (minimum 4 mil thickness).

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Ethyl 3-ethoxy-4-methoxybenzoylformate.[3]

    • Hazard Checkbox: Toxic, Irritant.[4][5]

  • Secondary Containment: Seal the bag and place it inside a rigid secondary container (fiber drum or pail) approved for solids.

  • Disposal Path: Ship for Incineration (Waste Code: NR - Non-Regulated) .

Protocol B: Liquid Waste (Reaction Mixtures)
  • pH Check: Before bottling, check the pH of the mixture.

    • If < 3 or > 10: Neutralize to pH 5–9 to prevent container corrosion or degradation.

  • Bottling: Transfer to a solvent-safe container (Safety Can or HDPE Jerrycan). Leave 10% headspace for thermal expansion.

  • Labeling:

    • List all constituents (e.g., "Ethyl 3-ethoxy-4-methoxybenzoylformate (5%), Ethyl Acetate (95%)").

    • Mark as Flammable if solvents are present.

  • Disposal Path: Ship for Fuel Blending (High BTU recovery) or Incineration .

Part 5: Spill Contingency Plan

Scenario: A 500g bottle drops and shatters in the lab aisle.

  • Evacuate & Ventilate: Clear the immediate area (10 ft radius). Alert colleagues.

  • PPE Up: Don nitrile gloves (double layer) and safety goggles.

  • Contain: Ring the spill with universal absorbent pads or vermiculite . Do not use combustible materials like sawdust if strong oxidizers are nearby (though fine for this ester alone).

  • Absorb: Cover the liquid completely. Allow 5 minutes for absorption.

  • Clean: Scoop absorbed material into a heavy-duty waste bag.

  • Decontaminate: Scrub the surface with a soap and water solution .[6]

    • Note: Avoid using bleach (sodium hypochlorite) immediately, as it may react unnecessarily. Simple surfactant cleaning is sufficient.

  • Final Disposal: Treat all cleanup materials as Protocol A (Solid Waste) .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl benzoylformate (Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.